NH-bis(C1-PEG1-Boc)
Description
BenchChem offers high-quality NH-bis(C1-PEG1-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(C1-PEG1-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO6/c1-16(2,3)23-14(19)7-9-21-11-13(18)12-22-10-8-15(20)24-17(4,5)6/h13H,7-12,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILKOSHNGXUCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Structure of NH-bis(C1-PEG1-Boc): A Technical Guide for Drug Development Professionals
For Immediate Release
A comprehensive analysis of the chemical linker, NH-bis(C1-PEG1-Boc), reveals a unique molecular architecture pivotal for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at its structure, properties, and a plausible synthetic pathway, offering valuable insights for researchers and scientists in the field of drug discovery and development.
Contrary to what its common name might suggest, NH-bis(C1-PEG1-Boc) is not characterized by a central secondary amine. Instead, its core structure is 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane . This molecule features a central 2-aminopropane backbone. Attached to the first and third carbons of this backbone, via ether linkages, are two identical ethoxy propionate arms. The carboxyl group of each propionate moiety is protected by a tert-butyl (Boc) group. The nomenclature "NH" in its common name refers to the primary amine present on the central propane structure.
This linker is identified by the CAS Number 2171072-53-8 .[1][2][3]
Molecular Properties and Data
A summary of the key quantitative data for NH-bis(C1-PEG1-Boc) is presented in the table below, facilitating easy reference and comparison for researchers.
| Property | Value | Reference |
| CAS Number | 2171072-53-8 | [1] |
| Molecular Formula | C17H33NO6 | |
| Molecular Weight | 347.45 g/mol | |
| Purity | >96% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | -20°C |
Visualizing the Molecular Architecture
To provide a clear representation of the chemical structure of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, the following diagram has been generated using the Graphviz DOT language.
Experimental Protocols: A Plausible Synthetic Route
A likely starting material for this synthesis is 2-amino-1,3-propanediol . This precursor contains the central three-carbon backbone with a primary amine and two primary hydroxyl groups. The synthesis would proceed as follows:
Step 1: Michael Addition of 2-amino-1,3-propanediol to tert-butyl acrylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1,3-propanediol in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Catalysis: Add a catalytic amount of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, to the solution at 0°C. The base will deprotonate the hydroxyl groups of the diol, forming alkoxides.
-
Addition of Acrylate: Slowly add two equivalents of tert-butyl acrylate to the reaction mixture. The alkoxides will act as nucleophiles and attack the electron-deficient double bond of the tert-butyl acrylate in a Michael addition reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane.
This proposed synthesis leverages a well-established reaction mechanism and commercially available starting materials, providing a viable route for the laboratory-scale production of this important PROTAC linker.
Logical Workflow for Synthesis
The following diagram illustrates the logical flow of the proposed synthetic protocol.
References
In-Depth Technical Guide: NH-bis(C1-PEG1-Boc), CAS 2171072-53-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(C1-PEG1-Boc), with the CAS number 2171072-53-8, is a versatile heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a central primary amine, providing a reactive handle for conjugation, and two terminal tert-butoxycarbonyl (Boc) protected amine groups at the end of short polyethylene glycol (PEG) chains. This unique architecture allows for a stepwise and controlled approach to the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The presence of the PEG spacers enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the Boc protecting groups offer stability during synthesis and can be readily removed under mild acidic conditions to reveal primary amines for further functionalization. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to NH-bis(C1-PEG1-Boc).
Chemical and Physical Properties
NH-bis(C1-PEG1-Boc) is a branched linker molecule with a central primary amine and two Boc-protected terminal amines. The IUPAC name for this compound is di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate.[1]
| Property | Value | Source |
| CAS Number | 2171072-53-8 | [1] |
| Molecular Formula | C17H33NO6 | [1] |
| Molecular Weight | 347.45 g/mol | [2] |
| IUPAC Name | di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate | [1] |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | -20°C to -80°C |
Applications in Research and Drug Development
The unique structural features of NH-bis(C1-PEG1-Boc) make it a valuable tool in several areas of biomedical research:
-
PROTAC Synthesis: This linker is utilized in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The central amine can be coupled to a ligand for a target protein, and after deprotection of the Boc groups, the resulting two primary amines can be conjugated to a ligand for an E3 ubiquitin ligase. The branched nature of the linker can influence the geometry and efficacy of the resulting ternary complex.
-
Bioconjugation and ADC Development: The primary amine serves as a versatile reactive site for conjugation to proteins (e.g., antibodies), peptides, or other biomolecules, often through amide bond formation with activated carboxylic acids (e.g., NHS esters). The two terminal Boc-protected amines provide opportunities for the subsequent attachment of payloads, such as cytotoxic drugs in the context of ADCs, or imaging agents.
-
Dendrimer and Polymer Synthesis: The trifunctional nature of this molecule after deprotection makes it a suitable building block for the synthesis of dendrimers and other branched polymers with controlled architecture.
Experimental Protocols
The following are representative protocols for the use of NH-bis(C1-PEG1-Boc). Researchers should optimize these protocols for their specific applications.
General Protocol for Coupling of Primary Amine to an NHS Ester
This protocol describes the reaction of the central primary amine of NH-bis(C1-PEG1-Boc) with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
NH-bis(C1-PEG1-Boc)
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve NH-bis(C1-PEG1-Boc) in the reaction buffer.
-
-
Coupling Reaction:
-
Add the dissolved NHS ester solution to the NH-bis(C1-PEG1-Boc) solution. A typical molar ratio is a slight excess of the NHS ester (e.g., 1.1 to 5 equivalents).
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by a suitable analytical technique (e.g., LC-MS).
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.
-
Boc Deprotection
This protocol describes the removal of the Boc protecting groups to yield two free primary amines.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or anisole (as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected compound in DCM.
-
Add a scavenger such as TES or anisole (typically 5-10% v/v).
-
Cool the solution in an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the cooled solution (typically 20-50% v/v in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Visualizations
Logical Workflow for Bioconjugation
Caption: Workflow for creating a bifunctional conjugate.
Conceptual Pathway for PROTAC Synthesis
Caption: Conceptual synthesis of a PROTAC molecule.
References
An In-depth Technical Guide on the Properties and Applications of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine
Document ID: TIS-20251127-0814 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine. This bifunctional linker, often used in bioconjugation and medicinal chemistry, features a central secondary amine with two primary amines protected by tert-butyloxycarbonyl (Boc) groups. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and deprotection, and graphical representations of its synthetic workflow and application in drug development.
Core Physical and Chemical Properties
N,N'-bis(tert-butoxycarbonyl)diethylenetriamine is a derivative of diethylenetriamine where the two primary amine groups are protected. While specific experimental data for this compound is not aggregated in a single source, its properties can be reliably inferred from its parent molecule, diethylenetriamine, and the well-characterized nature of the Boc protecting group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under mild acidic conditions.[1][2][3]
Tabulated Data
The following tables summarize the known properties of the parent compound, diethylenetriamine, and the expected properties of its di-Boc protected form.
Table 1: Physical and Chemical Properties of Diethylenetriamine (Parent Compound)
| Property | Value | Source(s) |
| CAS Number | 111-40-0 | [4][5] |
| Molecular Formula | C₄H₁₃N₃ | |
| Molecular Weight | 103.17 g/mol | |
| Appearance | Colorless to yellow, viscous, hygroscopic liquid | |
| Odor | Strong, ammonia-like | |
| Density | ~0.955 g/mL at 25 °C | |
| Boiling Point | 206 °C | |
| Melting Point | -40 °C | |
| Solubility | Miscible in water; soluble in acetone, benzene, ether, methanol | |
| Stability | Stable, but absorbs carbon dioxide from the air |
Table 2: Predicted Properties of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₄H₂₉N₃O₄ | Addition of two C₅H₈O₂ (Boc) groups to C₄H₁₃N₃ |
| Molecular Weight | 303.40 g/mol | Addition of 2 * 100.07 g/mol (Boc group mass) to the parent amine |
| Appearance | Colorless to pale yellow oil or a low-melting solid | Boc-protected amines are often oils or solids. |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, Chloroform, Methanol); Insoluble in water | The two bulky, nonpolar Boc groups decrease aqueous solubility. |
| Stability | Stable under basic and nucleophilic conditions; Acid-labile | The Boc group is designed to be stable to bases but easily cleaved by acid. |
| Storage | Store in a cool, dry place under an inert atmosphere | Protect from atmospheric moisture and acidic vapors. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and deprotection of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine.
Synthesis: Di-Boc Protection of Diethylenetriamine
This protocol describes the protection of the two primary amine groups of diethylenetriamine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Diethylenetriamine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equiv)
-
Sodium hydroxide (NaOH) (2.2 equiv)
-
Tetrahydrofuran (THF) and Water (1:1 mixture) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve diethylenetriamine (1.0 equiv) in a 1:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydroxide (2.2 equiv) to the solution and stir until it is fully dissolved.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (2.2 equiv) dissolved in a minimal amount of THF to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-bis(tert-butoxycarbonyl)diethylenetriamine.
Deprotection: Removal of Boc Groups
This protocol describes the acid-catalyzed cleavage of the Boc protecting groups to regenerate the free primary amines.
Materials:
-
N,N'-bis(tert-butoxycarbonyl)diethylenetriamine (1.0 equiv)
-
4M Hydrochloric Acid (HCl) in 1,4-dioxane OR Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of 1,4-dioxane or DCM.
-
Acid Addition:
-
Method A (HCl): Add an excess of 4M HCl in 1,4-dioxane to the solution.
-
Method B (TFA): Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the deprotected product often precipitates as the hydrochloride or trifluoroacetate salt.
-
Isolation:
-
The resulting salt can be collected by filtration.
-
Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. The resulting amine salt can be used directly or neutralized with a base for subsequent reactions.
-
Visualized Workflows and Applications
Diagrams created using Graphviz provide clear visual representations of experimental and logical processes relevant to the title compound.
General Synthesis and Purification Workflow
The following diagram illustrates the standard workflow for the synthesis and purification of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine.
Application as a Bifunctional Linker
This compound serves as a bifunctional linker, a critical component in constructing complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The central secondary amine can be functionalized with one molecule, while the two protected primary amines, once deprotected, can be attached to other moieties.
The diagram below illustrates this logical relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Diethylenetriamine - Wikipedia [en.wikipedia.org]
- 5. Diethylenetriamine | 111-40-0 [chemicalbook.com]
Unraveling the Core Mechanism of NH-bis(C1-PEG1-Boc) in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC. This technical guide delves into the core mechanism of action of a specific, commercially available linker, NH-bis(C1-PEG1-Boc) , within the context of PROTAC design and function. While specific experimental data for PROTACs utilizing this exact linker is limited in publicly available literature, this guide will elucidate its putative mechanism based on the well-established principles of PROTAC technology and the known properties of its structural components.
NH-bis(C1-PEG1-Boc) is characterized as an alkyl/ether-based linker featuring a central amine with two short polyethylene glycol (PEG) chains (C1-PEG1), each capped with a tert-butyloxycarbonyl (Boc) protecting group. This unique branched structure is designed to offer specific advantages in PROTAC synthesis and function.
The PROTAC Mechanistic Cycle: A General Overview
PROTACs operate catalytically to induce the degradation of a target protein through the ubiquitin-proteasome system (UPS). The general mechanism, which a PROTAC employing the NH-bis(C1-PEG1-Boc) linker would follow, is a cyclical process.
The primary role of the PROTAC molecule is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase ubiquitinates the target protein by catalyzing the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme. The polyubiquitinated target protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to engage in another degradation cycle.
Core Function of the NH-bis(C1-PEG1-Boc) Linker
The NH-bis(C1-PEG1-Boc) linker's structure suggests several key roles in the synthesis and activity of a PROTAC.
1. Synthetic Utility: The terminal Boc-protecting groups on the two PEG arms provide orthogonal protection of the primary amines. This allows for a stepwise and controlled synthesis of the PROTAC molecule. One Boc group can be deprotected to allow conjugation to either the POI ligand or the E3 ligase ligand, followed by deprotection of the second Boc group for the attachment of the other binding moiety. This synthetic flexibility is crucial for the efficient construction of PROTAC libraries for optimization.
2. Physicochemical Properties: The inclusion of PEG chains, even short ones, is known to enhance the solubility and permeability of PROTAC molecules. PEG linkers can improve the aqueous solubility of often hydrophobic PROTACs, which is critical for their biological activity. Furthermore, the flexibility of PEG chains can influence the conformational dynamics of the PROTAC, potentially aiding in the adoption of a bioactive conformation required for ternary complex formation.
3. Ternary Complex Formation and Stability: The length, flexibility, and chemical nature of the linker are critical determinants of the stability and productivity of the ternary complex. The branched nature of the NH-bis(C1-PEG1-Boc) linker, with its two points of extension, could offer a unique spatial arrangement for the POI and E3 ligase ligands. This may influence the relative orientation of the two proteins within the ternary complex, which in turn affects the efficiency of ubiquitin transfer. While linear linkers have been extensively studied, branched linkers represent a less explored design space that could lead to novel and more potent degraders.
Putative Impact on PROTAC Parameters
The structural features of the NH-bis(C1-PEG1-Boc) linker are expected to influence key quantitative parameters of PROTAC performance. The following table summarizes these anticipated effects, though it is important to note that these are generalized predictions and would require experimental validation for a specific PROTAC.
| Parameter | Definition | Putative Impact of NH-bis(C1-PEG1-Boc) Linker | Rationale |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Potentially favorable (low nM to µM range) | The dual PEG arms may provide optimal spacing and flexibility for efficient ternary complex formation, leading to potent degradation. |
| Dmax | The maximum percentage of target protein degradation achievable. | Potentially high (>80%) | A stable and productive ternary complex conformation facilitated by the linker is crucial for achieving high levels of degradation. |
| Solubility | The ability of the PROTAC to dissolve in aqueous solutions. | Enhanced | The hydrophilic nature of the PEG chains is known to improve the solubility of large, often lipophilic PROTAC molecules. |
| Permeability | The ability of the PROTAC to cross cell membranes. | Potentially improved | PEGylation can modulate the physicochemical properties of a molecule to enhance its ability to traverse the cell membrane. |
| Ternary Complex Stability (α) | A measure of the cooperativity of binding in the ternary complex. | Variable | The unique branched structure could lead to either positive or negative cooperativity depending on the specific POI and E3 ligase pair. This would need to be determined experimentally. |
Experimental Protocols for Characterization
To rigorously assess the mechanism of action of a PROTAC utilizing the NH-bis(C1-PEG1-Boc) linker, a series of key experiments are required. The following are detailed methodologies for these essential assays.
PROTAC Synthesis and Purification
Objective: To synthesize the final PROTAC molecule by conjugating the POI and E3 ligase ligands to the NH-bis(C1-PEG1-Boc) linker.
Protocol:
-
Monodeprotection: Selectively remove one of the Boc protecting groups from NH-bis(C1-PEG1-Boc) using standard conditions (e.g., trifluoroacetic acid in dichloromethane) while carefully controlling the stoichiometry to favor mono-deprotection.
-
First Ligand Conjugation: Couple the mono-deprotected linker to the first binding partner (either the POI or E3 ligase ligand) using a suitable coupling chemistry, such as amide bond formation with HATU or HOBt/EDC as coupling reagents.
-
Purification: Purify the mono-conjugated intermediate using flash column chromatography or preparative HPLC.
-
Second Deprotection: Remove the remaining Boc group from the purified intermediate.
-
Second Ligand Conjugation: Couple the second binding partner to the newly deprotected amine using similar coupling conditions as in step 2.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC and characterize its identity and purity by LC-MS and NMR.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Protocol:
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Ternary Complex Formation Assays
Objective: To confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
Protocol (using Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (KD) between the PROTAC and the POI.
-
Binary Interaction (PROTAC-E3): In a separate experiment, determine the KD of the PROTAC for the E3 ligase in solution.
-
Ternary Complex Formation: Co-inject a constant concentration of the E3 ligase with a serial dilution of the PROTAC over the immobilized POI. An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the binding sensorgrams to determine the kinetics and affinity of ternary complex formation. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Conclusion
The NH-bis(C1-PEG1-Boc) linker represents a valuable tool in the PROTAC designer's toolbox. Its branched PEGylated structure and orthogonal protecting groups offer significant advantages in the synthesis and optimization of PROTACs. While specific experimental data for this linker is not yet widely published, its mechanism of action can be inferred from the established principles of PROTAC technology. The key to its efficacy will lie in its ability to promote the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The experimental protocols outlined in this guide provide a roadmap for researchers to rigorously evaluate the performance of PROTACs constructed with this and other novel linkers, ultimately advancing the development of this transformative therapeutic modality. Further research into the impact of such branched linkers on ternary complex geometry and degradation efficiency will undoubtedly contribute to the rational design of the next generation of highly potent and selective protein degraders.
The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the two ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2]
Among the various linker types, polyethylene glycol (PEG) linkers have become one of the most prevalent choices in PROTAC design, utilized in over half of the reported PROTAC molecules. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating fundamental concepts through diagrams.
Core Functions and Physicochemical Properties of PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, which bestow a unique and advantageous set of properties upon the PROTAC molecule. Their primary roles and effects on physicochemical characteristics are outlined below:
-
Enhanced Solubility and Hydrophilicity: The ether oxygens in the PEG chain act as hydrogen bond acceptors, significantly increasing the hydrophilicity and aqueous solubility of the PROTAC molecule. This is particularly crucial as many POI and E3 ligase ligands are hydrophobic, and poor solubility can hinder both in vitro assays and in vivo applications.
-
Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, PEG linkers can enhance cell permeability. The flexible nature of the PEG chain allows the PROTAC to adopt folded conformations that can shield polar surface area, facilitating passive diffusion across the cell membrane. The gauche effect of PEG-type linkers is thought to contribute to a greater proportion of these folded conformations compared to more rigid alkyl linkers. However, an excessive number of PEG units can also lead to a decrease in permeability.
-
Tunable Length and Flexibility: PEG linkers offer a straightforward way to systematically vary the length of the linker, which is a critical parameter for optimizing PROTAC efficacy. This flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex between the POI and the E3 ligase.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for the development of therapeutic agents.
However, it is also important to consider potential drawbacks. Compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. An optimal linker length is essential for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
-
Linker Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Linker Too Long: Conversely, a linker that is too long can result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Excessively long linkers can also lead to a higher entropic penalty upon binding, potentially decreasing the stability of the ternary complex and increasing the likelihood of off-target effects.
The optimal linker length is therefore a delicate balance that maximizes the stability and productive conformation of the ternary complex.
Quantitative Data on PEG Linker Performance
The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on key PROTAC performance metrics.
Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG/Alkyl | < 12 | No Degradation | - |
| PEG/Alkyl | 21 | 3 | 96 |
| PEG/Alkyl | 29 | 292 | 76 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.8 |
| PEG4 | 20 | 95 | 1.5 |
| PEG5 | 15 | >98 | 1.3 |
| PEG6 | 30 | 92 | 1.1 |
PAMPA: Parallel Artificial Membrane Permeability Assay.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs. Below are methodologies for key experiments cited in PROTAC research.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial membrane.
1. Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Fill the acceptor plate with buffer.
2. Compound Addition:
-
Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.
3. Incubation:
-
Carefully place the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
4. Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is then calculated.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for real-time monitoring of the kinetics of ternary complex formation.
1. Immobilization:
-
Immobilize the E3 ligase onto a sensor chip surface using a suitable method like amine coupling.
2. Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd, and KDbinary).
-
Flow a series of concentrations of the target protein over a separate channel with immobilized PROTAC-E3 ligase complex to determine its binary binding kinetics.
3. Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface to determine the kinetic parameters for ternary complex formation (KDternary).
4. Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary dissociation constant to the ternary dissociation constant (α = KDbinary / KDternary).
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.
1. Sample Preparation:
-
Ensure the protein (e.g., E3 ligase) and the titrant (e.g., PROTAC and POI) are in identical, degassed buffers to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
2. ITC Experiment:
-
Load the E3 ligase into the sample cell and the mixture of PROTAC and POI into the syringe.
-
Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.
3. Data Analysis:
-
Integrate the heat-flow peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
References
An In-depth Technical Guide to Boc Protection in PEG Linkers
This guide provides a comprehensive overview of the use of tert-Butyloxycarbonyl (Boc) as a protecting group for amine functionalities in Polyethylene Glycol (PEG) linkers. It is intended for researchers, scientists, and professionals in the fields of drug development, bioconjugation, and materials science. This document details the chemistry, experimental protocols, and applications of Boc-protected PEG linkers, supported by quantitative data and visual diagrams.
Core Concepts of Boc Protection in PEGylation
Polyethylene Glycol (PEG) linkers are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. They can enhance solubility, reduce immunogenicity, and prolong circulation half-life. In many bioconjugation strategies, the terminal functional groups of PEG, such as amines, must be temporarily blocked or "protected" to ensure selective reactions at other sites of the molecule.
The tert-Butyloxycarbonyl (Boc) group is a popular acid-labile protecting group for primary and secondary amines. Its widespread use is due to its ease of introduction, its stability in a wide range of reaction conditions (including basic and nucleophilic environments), and its clean and efficient removal under mild acidic conditions.
Key Characteristics of the Boc Group:
-
Introduction: The Boc group is typically introduced by reacting an amine-terminated PEG with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
-
Stability: It is stable to bases, nucleophiles, and many reducing and oxidizing agents.
-
Cleavage: The Boc group is readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and leads to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, regenerating the free amine.
Quantitative Data: Reaction Conditions and Efficiencies
The efficiency of both the protection and deprotection steps is critical for the successful synthesis of PEGylated conjugates. The following tables summarize typical reaction conditions and reported yields.
Table 1: Typical Conditions for Boc Protection of Amine-Terminated PEG
| Parameter | Condition | Reported Yield | Reference |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | >95% | |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane | >95% | |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | >95% | |
| Temperature | Room Temperature | >95% | |
| Reaction Time | 4 - 24 hours | >95% |
Table 2: Typical Conditions for Boc Deprotection from PEG Linkers
| Parameter | Condition | Reported Yield | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | >99% | |
| Solvent | Dichloromethane (DCM) | >99% | |
| Concentration | 20-50% TFA in DCM (v/v) | >99% | |
| Temperature | 0°C to Room Temperature | >99% | |
| Reaction Time | 30 minutes - 2 hours | >99% |
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amine-terminated PEG linkers.
This protocol describes a general procedure for the synthesis of Boc-NH-PEG.
Materials:
-
Amine-terminated PEG (PEG-NH₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve PEG-NH₂ in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add TEA or DIPEA to the solution (typically 1.5-2.0 equivalents relative to the amine).
-
In a separate container, dissolve (Boc)₂O (1.2-1.5 equivalents) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirring PEG-NH₂ solution at room temperature.
-
Allow the reaction to stir at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, wash the organic phase with a mild aqueous acid (e.g., 5% citric acid solution) to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The resulting Boc-NH-PEG product can be further purified by precipitation in cold diethyl ether or by column chromatography if necessary.
This protocol outlines the removal of the Boc group to regenerate the free amine.
Materials:
-
Boc-NH-PEG
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the Boc-NH-PEG in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the flask in an ice bath (0°C).
-
Prepare a solution of 20-50% TFA in DCM (v/v) and add it to the stirring PEG solution.
-
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to 2 hours. Reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, the TFA and DCM are typically removed in vacuo. Co-evaporation with additional DCM or toluene may be necessary to remove residual TFA.
-
The resulting PEG-NH₂ salt can be used directly for subsequent conjugation steps or neutralized by dissolving in a suitable buffer or by using a mild base.
-
Purification can be achieved by precipitation in cold diethyl ether to yield the TFA salt of the deprotected PEG amine.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow involving Boc-protected PEG linkers.
Caption: Chemical scheme for the Boc protection of an amine-terminated PEG linker.
Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker using TFA.
Caption: General workflow for synthesis using a Boc-protected PEG linker.
Applications in Drug Development and Bioconjugation
The use of Boc-protected PEG linkers is integral to several advanced applications:
-
Multi-step Bioconjugation: When synthesizing complex drug-linker-antibody conjugates, a Boc-protected PEG linker allows for the selective modification of the drug or antibody before the final conjugation step, which involves the deprotected PEG amine.
-
Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino-PEG derivatives are used to attach the initial amino acid to a solid support. The Boc group is removed at each cycle to allow for the coupling of the next amino acid in the sequence.
-
pH-Sensitive Drug Delivery: While the Boc group itself requires strong acid for cleavage, the principle of acid-labile protection is central to designing linkers that release drugs in the acidic microenvironment of tumors or endosomes. More sensitive acid-labile groups are often used for this purpose, but the fundamental workflow is similar to that established with Boc chemistry.
-
Surface Modification: Boc-protected PEG amines are used to functionalize surfaces (e.g., nanoparticles, microarrays). After surface coating, the Boc group can be removed to expose primary amines, which are then available for the covalent attachment of proteins, antibodies, or other ligands.
The Core of Connection: An In-depth Technical Guide to Alkyl/Ether-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting element – the linker. Among the various linker chemotypes, alkyl and ether-based chains are the most prevalently used due to their synthetic tractability and inherent flexibility. This guide provides a comprehensive technical overview of the key features of alkyl/ether-based PROTAC linkers, their impact on PROTAC efficacy, and the experimental methodologies used for their evaluation.
Physicochemical Properties and Their Impact on PROTAC Activity
The linker is not a passive spacer but an active modulator of a PROTAC's physicochemical properties and biological activity. For alkyl/ether-based linkers, several key features are paramount:
-
Length: The length of the linker is a critical determinant of the efficacy of a PROTAC. It dictates the distance and orientation between the POI and the E3 ligase within the ternary complex. An optimal linker length is essential for productive ubiquitination. Linkers that are too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while excessively long linkers might not effectively bring the two proteins into proximity for ubiquitin transfer.[1][2] The ideal length is target-dependent and often requires empirical optimization.[1]
-
Composition (Alkyl vs. Ether/PEG): The composition of the linker significantly influences a PROTAC's properties.
-
Alkyl Chains: These are hydrophobic and provide a high degree of conformational flexibility.[2] While synthetically accessible, their hydrophobicity can sometimes limit the aqueous solubility of the PROTAC.[3]
-
Polyethylene Glycol (PEG) or Ether Chains: The inclusion of ether oxygens increases the hydrophilicity of the linker, which can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers for this reason. However, PEG linkers may have reduced metabolic stability in vivo compared to their alkyl counterparts.
-
-
Flexibility: The inherent flexibility of alkyl and ether chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands, known as exit vectors, are crucial. The linker's exit vector from the ligand binding pocket influences the relative orientation of the recruited proteins and the stability of the ternary complex.
Quantitative Analysis of Linker Impact on Degradation
The efficacy of a PROTAC is primarily assessed by two quantitative parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved.
The following tables summarize representative data from various studies, illustrating the impact of alkyl/ether linker length and composition on PROTAC performance.
Table 1: Impact of Alkyl/Ether Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |
Table 4: Comparison of Alkyl vs. PEG Linker Composition on CRBN Degradation
| Linker Composition | Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols
The development and characterization of PROTACs with alkyl/ether-based linkers involve a series of key experiments. Detailed methodologies for these are provided below.
General Protocol for Alkyl/Ether Linker Synthesis
The synthesis of bifunctional alkyl/ether linkers typically involves standard organic chemistry reactions to build a chain with orthogonal functional groups at each end, allowing for sequential conjugation to the POI and E3 ligase ligands.
A. Amide Coupling:
This is a common method for attaching the linker to the ligands.
-
Materials:
-
Carboxylic acid-functionalized component (ligand or linker)
-
Amine-functionalized component (ligand or linker)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
Dissolve the carboxylic acid component in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent and the organic base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature until completion, typically monitored by LC-MS.
-
Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washed with aqueous solutions to remove reagents and byproducts, and the organic layer is dried and concentrated.
-
The crude product is then purified using techniques such as flash column chromatography or preparative HPLC.
-
B. Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):
This method offers high efficiency and is often used for the final ligation step.
-
Materials:
-
Alkyne-functionalized component
-
Azide-functionalized component
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
Prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.
-
Upon completion, the product is isolated through extraction and purified by chromatography.
-
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts, denature the samples, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the resulting dose-response curves.
-
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay allows for the detection and characterization of the PROTAC-induced ternary complex.
-
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag® fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are invaluable tools for illustrating the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams are generated using the Graphviz DOT language.
Caption: PROTAC Mechanism of Action.
Caption: Iterative workflow for PROTAC development.
Conclusion
Alkyl/ether-based linkers are fundamental components in the design of effective PROTACs. Their length, composition, and flexibility are critical parameters that must be carefully optimized to ensure the formation of a productive ternary complex and subsequent target protein degradation. A thorough understanding of their physicochemical properties, coupled with robust experimental evaluation using the methodologies outlined in this guide, is essential for the successful development of novel protein degraders. The iterative process of design, synthesis, and testing, guided by quantitative data, will continue to drive the advancement of this transformative therapeutic modality.
References
Methodological & Application
Application Notes: Synthesis of PROTACs Using NH-bis(C1-PEG1-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the POI.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing NH-bis(C1-PEG1-Boc) as a versatile, Boc-protected, PEG-based linker. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation. The use of a Boc-protecting group allows for a modular and controlled synthetic approach, enabling the sequential attachment of the POI and E3 ligase ligands.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis
Caption: General experimental workflow for PROTAC synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC, using (+)-JQ1 as the POI ligand and pomalidomide as the E3 ligase ligand, with a linker derived from a precursor analogous to NH-bis(C1-PEG1-Boc).
Materials and Reagents:
-
(+)-JQ1
-
Pomalidomide
-
NH-bis(C1-PEG1-Boc) or analogous Boc-protected amine-PEG linker with a reactive group for coupling to the POI ligand.
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Potassium carbonate (K2CO3)
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Silica gel for column chromatography
-
Reverse-phase HPLC purification system
Step 1: Synthesis of the POI Ligand-Linker Intermediate
This step involves the coupling of the POI ligand, (+)-JQ1, to the Boc-protected PEG linker. The following protocol assumes the use of a bromo-terminated PEG linker for nucleophilic substitution with the phenolic hydroxyl group of (+)-JQ1.
-
To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the bromo-terminated Boc-NH-PEG linker (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate.
Step 2: Boc Deprotection of the JQ1-Linker Intermediate
This step removes the Boc protecting group to reveal a free amine for subsequent coupling to the E3 ligase ligand.
-
Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC
This final step involves the amide coupling of the deprotected JQ1-linker intermediate with the E3 ligase ligand, pomalidomide.
-
To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to afford the final PROTAC.
Characterization:
The identity and purity of the final PROTAC should be confirmed by:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.
Data Presentation
The following tables summarize representative data for BRD4-targeting PROTACs synthesized using PEG linkers. The specific values can vary depending on the exact linker length, composition, and the specific cell line used for biological evaluation.
Table 1: Synthesis Yields and Purity
| Step | Intermediate/Product | Typical Yield Range (%) | Typical Purity (%) |
| 1 | JQ1-Linker Intermediate | 50 - 70 | >90 |
| 2 | Deprotected Intermediate | Quantitative (used crude) | - |
| 3 | Final PROTAC (post-HPLC) | 20 - 40 | >95 |
Table 2: Biological Activity of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Compound | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | ~10-12 | MDA-MB-231 | 60 - 100 | >85 |
| PROTAC B | ~13-15 | MDA-MB-231 | 90 - 150 | >75 |
| PROTAC C | ~10-12 | MV4-11 | <1 | >95 |
| PROTAC D | ~10-12 | Burkitt's Lymphoma | <1 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Conclusion
The use of NH-bis(C1-PEG1-Boc) and similar Boc-protected PEG linkers provides a robust and modular approach for the synthesis of PROTACs. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation. The flexibility of this synthetic strategy allows for the systematic variation of the linker length and composition, which is crucial for the optimization of PROTAC potency and pharmacokinetic properties. The successful synthesis and characterization of these molecules are pivotal for advancing the development of novel therapeutics based on targeted protein degradation.
Application Note and Protocol: Conjugation of Amine-Reactive Ligands with a Bifunctional PEG Linker
This document provides a detailed protocol for the conjugation of ligands containing reactive functional groups (e.g., primary amines) with the bifunctional linker, NH-bis(C1-PEG1-Boc). The protocol is designed for researchers, scientists, and drug development professionals working on the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.
The NH-bis(C1-PEG1-Boc) linker is a short, flexible polyethylene glycol (PEG) spacer with two terminal primary amine groups protected by tert-butyloxycarbonyl (Boc).[1][2] This symmetrical design allows for the potential conjugation of two ligand molecules. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[3][4]
This protocol first describes the deprotection of the Boc groups to expose the reactive primary amines. Subsequently, a general method for conjugating an amine-reactive ligand, exemplified by a ligand activated with an N-hydroxysuccinimide (NHS) ester, is detailed. Finally, methods for the purification and characterization of the resulting conjugate are provided.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| NH-bis(C1-PEG1-Boc) | Various | Store at -20°C[1] |
| Amine-Reactive Ligand (e.g., NHS-ester) | N/A | Ligand-specific |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Corrosive, handle in fume hood |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | |
| Sodium Bicarbonate Buffer, 0.1 M, pH 8.5 | In-house | |
| Hydroxylamine, 1 M | Sigma-Aldrich | Quenching agent |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Appropriate MWCO |
| HPLC System with SEC and RP columns | Waters, Agilent | For purification and analysis |
| Mass Spectrometer (e.g., ESI-MS) | Sciex, Thermo Fisher | For characterization |
| SDS-PAGE Gels and Reagents | Bio-Rad | For analysis |
Experimental Protocols
Deprotection of NH-bis(C1-PEG1-Boc)
This step involves the removal of the Boc protecting groups from the linker to expose the primary amines, making them available for conjugation. This is typically achieved under acidic conditions.
Procedure:
-
Dissolve NH-bis(C1-PEG1-Boc) in anhydrous dichloromethane (DCM) to a final concentration of 10 mg/mL in a glass vial.
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of both Boc groups.
-
Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).
-
The resulting deprotected linker, NH-bis(C1-PEG1)-NH2, will be in the form of a TFA salt. This can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in a minimal amount of DMF and add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Conjugation of Deprotected Linker to an NHS-Ester Activated Ligand
This protocol describes the conjugation of the deprotected, amine-functionalized linker to a ligand that has been pre-activated with an NHS ester. The primary amines of the linker will react with the NHS ester to form a stable amide bond.
Procedure:
-
Dissolve the NHS-ester activated ligand in an appropriate anhydrous solvent, such as DMF or DMSO, to a known concentration.
-
Dissolve the deprotected and neutralized NH-bis(C1-PEG1)-NH2 linker in the same solvent.
-
In a clean reaction vial, add the activated ligand solution.
-
Slowly add the linker solution to the activated ligand while stirring. A molar ratio of 2.2:1 (Ligand-NHS : Linker) is recommended to favor the formation of the 2:1 conjugate.
-
If the linker was used as a TFA salt without prior neutralization, add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
The reaction can be monitored by HPLC to track the formation of the conjugate and consumption of the starting materials.
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS-ester, add a small molecule with a primary amine, such as hydroxylamine or ethanolamine, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
Purification of the Conjugate
Purification is critical to remove unreacted starting materials and byproducts. The choice of method will depend on the properties of the ligand and the conjugate.
| Purification Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for removing small molecule impurities (e.g., unreacted linker, quenching agent) from a larger protein-ligand conjugate. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Suitable for small molecule or peptide conjugates. Can separate unconjugated ligand from the more polar PEGylated conjugate. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Useful if the conjugation event alters the overall charge of the ligand. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | A good alternative to IEX for protein conjugates. |
Characterization of the Conjugate
The purified conjugate should be characterized to confirm its identity, purity, and the degree of conjugation.
| Characterization Method | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | An increase in the apparent molecular weight of a protein ligand after conjugation. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular Weight | Confirmation of the exact mass of the conjugate, allowing for determination of the number of linkers per ligand. |
| HPLC (SEC and/or RP) | Purity and Aggregation | A single, sharp peak for the purified conjugate, indicating high purity and absence of aggregation. |
| UV-Vis Spectroscopy | Concentration and Ligand:Linker Ratio | If the ligand has a distinct chromophore, can be used to determine protein concentration and estimate the degree of labeling. |
Diagrams
Caption: Experimental workflow for ligand conjugation.
Caption: Chemical conjugation signaling pathway.
References
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs using NH-bis(C1-PEG1-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of NH-bis(C1-PEG1-Boc)
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful approach to target proteins that have been traditionally considered "undruggable."[1][2][3]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) based linkers are frequently employed to enhance the aqueous solubility of PROTACs.[1][2]
NH-bis(C1-PEG1-Boc) is a versatile, short-chain PEG linker featuring two primary amine functionalities, each protected by a tert-butyloxycarbonyl (Boc) group. This symmetrical design allows for a modular and controlled approach in solid-phase synthesis, enabling the sequential attachment of the E3 ligase ligand and the POI ligand. The Boc protecting groups are labile to acidic conditions, facilitating their removal at the appropriate synthetic steps.
Principle of Solid-Phase PROTAC Synthesis
Solid-phase synthesis offers a streamlined and efficient methodology for the construction of PROTAC libraries. The general strategy involves the immobilization of one of the PROTAC components, typically the E3 ligase ligand or the POI ligand, onto a solid support (resin). This is followed by the sequential addition of the linker and the other binding moiety. The use of a solid support simplifies purification, as excess reagents and byproducts can be easily removed by washing. This approach allows for the use of excess reagents to drive reactions to completion, improving overall yields.
The synthesis of a PROTAC using NH-bis(C1-PEG1-Boc) on a solid support generally follows these key stages:
-
Immobilization of the First Ligand: An E3 ligase ligand or a POI ligand is covalently attached to a suitable solid-phase resin.
-
Linker Coupling: The NH-bis(C1-PEG1-Boc) linker is coupled to the resin-bound ligand.
-
Boc Deprotection: The Boc protecting group on the distal end of the linker is removed to expose a free amine.
-
Coupling of the Second Ligand: The second ligand (POI or E3 ligase ligand) is coupled to the free amine of the linker.
-
Cleavage and Purification: The completed PROTAC is cleaved from the solid support and purified to yield the final product.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a PROTAC using NH-bis(C1-PEG1-Boc). As an example, the synthesis will be described starting with the immobilization of the Cereblon (CRBN) E3 ligase ligand, pomalidomide, onto the resin.
Protocol 1: Immobilization of Pomalidomide on Rink Amide Resin
This protocol describes the functionalization of Rink Amide resin with pomalidomide, preparing it for linker attachment.
Materials:
-
Rink Amide resin
-
4-(Fmoc-amino)-pomalidomide
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of Pomalidomide Derivative: In a separate vial, dissolve 4-(Fmoc-amino)-pomalidomide (2 eq.), DIC (2 eq.), and HOBt (2 eq.) in DMF.
-
Coupling Reaction: Add the activated pomalidomide solution to the resin and shake the mixture at room temperature for 12-16 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Fmoc Deprotection of Pomalidomide: Treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the pomalidomide amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Coupling of NH-bis(C1-PEG1-Boc) Linker
This protocol details the attachment of the NH-bis(C1-PEG1-Boc) linker to the immobilized pomalidomide.
Materials:
-
Pomalidomide-functionalized resin
-
NH-bis(C1-PEG1-Boc)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Methanol, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.
-
Linker Coupling: To the resin, add a solution of NH-bis(C1-PEG1-Boc) (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 4 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group from the linker to expose the terminal amine for the coupling of the second ligand.
Materials:
-
Resin with attached pomalidomide and Boc-protected linker
-
Trifluoroacetic acid (TFA), 20-50% in DCM
-
DCM, peptide synthesis grade
-
DIPEA, 10% in DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.
-
Washing: Wash the resin with DCM (5x).
-
Neutralization: Treat the resin with 10% DIPEA in DCM for 5 minutes (repeat twice).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
Protocol 4: Coupling of the POI Ligand
This protocol details the attachment of a generic POI ligand with a carboxylic acid functionality to the deprotected linker.
Materials:
-
Resin with attached pomalidomide and deprotected linker
-
POI ligand with a carboxylic acid functional group
-
HATU
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Methanol, peptide synthesis grade
Procedure:
-
POI Ligand Coupling: To the resin, add a solution of the POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 5: Cleavage and Purification
This protocol describes the final step of cleaving the synthesized PROTAC from the solid support and its subsequent purification.
Materials:
-
PROTAC-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude PROTAC by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude product and decant the ether.
-
Drying: Dry the crude product under vacuum.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water) and purify by preparative HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC product.
Quantitative Data Summary
The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign using a PEG-based linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.
Table 1: Synthesis Efficiency
| Step | Parameter | Analytical Method | Representative Value |
| Resin Loading | E3 Ligand Loading | UV-Vis Spectroscopy | 0.45 mmol/g |
| Linker Coupling | Coupling Efficiency | Kaiser Test | >95% |
| POI Ligand Coupling | Coupling Efficiency | Kaiser Test | >90% |
Table 2: Final Product Characterization
| Parameter | Analytical Method | Representative Value |
| Crude Purity | Analytical HPLC | 70-85% |
| Purified Yield | Mass Measurement | 10-25% |
| Final Purity | Analytical HPLC | >98% |
| Molecular Weight | LC-MS | Conforms to expected mass |
| Structure Confirmation | ¹H NMR | Conforms to expected structure |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Solid-Phase PROTAC Synthesis Workflow
Caption: Step-by-step workflow for the solid-phase synthesis of a PROTAC.
References
Application Notes and Protocols for NH-bis(C1-PEG1-Boc) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(C1-PEG1-Boc) is an alkyl/ether-based linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[1]
The linker component of a PROTAC, such as NH-bis(C1-PEG1-Boc), plays a critical role in determining the efficacy of the final molecule. Its length, composition, and flexibility influence the formation of a stable and productive ternary complex, as well as the overall physicochemical properties of the PROTAC, including its solubility and cell permeability.
Solubility and Handling of NH-bis(C1-PEG1-Boc)
Key Considerations:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of PROTACs and their linkers.
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To aid dissolution, the solution can be gently warmed to 37°C or sonicated.
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solubility: The aqueous solubility of PROTACs is often limited. When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Summary: Physicochemical Properties of NH-bis(C1-PEG1-Boc)
| Property | Value |
| Chemical Formula | C22H41NO8 |
| Molecular Weight | 447.56 g/mol |
| CAS Number | 1807503-91-8 |
| Appearance | (Varies, typically a solid) |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Preparation of NH-bis(C1-PEG1-Boc) Stock Solution
This protocol describes the preparation of a 10 mM stock solution of NH-bis(C1-PEG1-Boc) in DMSO.
Materials:
-
NH-bis(C1-PEG1-Boc)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of NH-bis(C1-PEG1-Boc) (e.g., 4.48 mg for 1 mL of a 10 mM solution).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If necessary, gently warm the tube to 37°C in a water bath or place it in an ultrasonic bath for a short period to facilitate dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay
This protocol outlines a general workflow for assessing the ability of a PROTAC synthesized using NH-bis(C1-PEG1-Boc) to induce the degradation of a target protein in a cellular context. Western blotting is a common method to quantify changes in protein levels.
Materials:
-
Cells expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC synthesized with NH-bis(C1-PEG1-Boc)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. The optimal cell density should be determined to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC from the stock solution in cell culture medium. Effective concentrations for PROTACs can range from nanomolar to micromolar.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for in vitro protein degradation assay.
References
Experimental Design for PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties. The hydrophilic nature of PEG can enhance the solubility of the often large and hydrophobic PROTAC molecule, a common challenge in their development. Furthermore, the flexibility and tunable length of PEG linkers provide precise control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex, ultimately leading to efficient protein degradation.
These application notes provide a comprehensive guide to the experimental design and key protocols for developing and evaluating PROTACs that utilize PEG linkers.
I. PROTAC Synthesis and Characterization with PEG Linkers
The synthesis of PROTACs with PEG linkers is typically a modular process, allowing for the systematic optimization of each component. Common synthetic strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a general method for coupling a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the second ligand.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA (20-50% v/v)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and Component B-COOH as the coupling partners to yield the final PROTAC.
-
Purify the final PROTAC by preparative HPLC.
-
II. Key Experiments for PROTAC Evaluation
A series of in vitro and cellular assays are essential to characterize the efficacy and mechanism of action of newly synthesized PROTACs.
A. Assessment of Ternary Complex Formation
The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is a prerequisite for subsequent ubiquitination and degradation.
This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.[1][2][3][4]
-
Reagents and Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 Ligase Complex (e.g., His-tagged CRBN/DDB1)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) (FRET donor)
-
Fluorescently labeled anti-tag antibody (e.g., AF488-anti-His) (FRET acceptor)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 7.4)
-
384-well assay plates
-
-
Procedure:
-
Prepare a solution containing the tagged POI and the Tb-conjugated antibody in assay buffer.
-
Prepare a solution containing the tagged E3 ligase and the fluorescently labeled antibody in assay buffer.
-
Prepare serial dilutions of the PROTAC in DMSO, and then dilute in assay buffer.
-
In a 384-well plate, add the POI/donor antibody solution, the E3 ligase/acceptor antibody solution, and the PROTAC dilution.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes).[3]
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 490 nm for the donor and 520 nm for the acceptor).
-
Data Analysis: The TR-FRET ratio (520 nm/490 nm) is plotted against the PROTAC concentration to generate a dose-response curve, which often exhibits a "hook effect" at high concentrations due to the formation of binary complexes.
-
B. Evaluation of Protein Degradation
The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein.
This is the most common method to quantify the reduction in POI levels following PROTAC treatment.
-
Reagents and Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
C. Confirmation of Ubiquitination
To confirm that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system, it is essential to demonstrate that the POI is ubiquitinated.
This protocol involves immunoprecipitating the ubiquitinated POI and detecting it by western blot.
-
Reagents and Materials:
-
Cell line expressing the POI
-
PROTAC of interest and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (RIPA buffer without SDS)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin for western blotting
-
Wash buffer (e.g., RIPA buffer)
-
-
Procedure:
-
Treat cells with the PROTAC and MG132 for a few hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in denaturing lysis buffer and boil the lysate to disrupt protein-protein interactions.
-
Dilute the lysate with dilution buffer to reduce the SDS concentration to 0.1%.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C to immunoprecipitate the POI.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chain on the POI. A high molecular weight smear indicates ubiquitination.
-
III. Data Presentation
Quantitative data from PROTAC evaluation should be presented in a clear and organized manner to facilitate comparison between different PROTACs.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Cellular Permeability and Target Engagement of BRD4 PROTACs
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
Table 3: Pharmacokinetic Properties of BRD4 PROTACs in Mice
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG3 | 10 | 2.5 |
| PEG4 | 15 | 3.0 |
| PEG5 | 18 | 3.5 |
| PEG6 | 12 | 3.2 |
IV. Visualizations
Diagrams are essential for illustrating the complex mechanisms and workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development.
Conclusion
The rational design of PROTACs with PEG linkers requires a systematic approach that combines chemical synthesis with a suite of robust biological assays. The protocols and data presented here provide a framework for researchers to effectively design, synthesize, and evaluate novel PROTACs. Careful optimization of the PEG linker length and composition is paramount to achieving potent and selective protein degradation, alongside favorable drug-like properties. By following these detailed methodologies, researchers can accelerate the development of the next generation of targeted protein degraders.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NH-bis(C1-PEG1-Boc) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NH-bis(C1-PEG1-Boc) as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology research. This document includes the rationale for using this linker, protocols for the synthesis and biological evaluation of resulting PROTACs, and representative data.
Introduction to NH-bis(C1-PEG1-Boc) in PROTAC-based Oncology Research
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. NH-bis(C1-PEG1-Boc) is an alkyl/ether-based linker containing a short polyethylene glycol (PEG) unit. The incorporation of a PEG moiety, even a short one, can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule. The bis-Boc protecting groups on the terminal amines allow for a modular and controlled synthesis of the PROTAC, enabling the sequential attachment of the target-binding ligand and the E3 ligase ligand.
Key Applications in Oncology
The primary application of NH-bis(C1-PEG1-Boc) in oncology research is as a linker for the synthesis of PROTACs designed to degrade oncoproteins that are otherwise difficult to target with traditional small molecule inhibitors. By inducing the degradation of these proteins, PROTACs can overcome mechanisms of drug resistance and provide a more profound and sustained therapeutic effect. Examples of oncogenic targets for which PROTACs are being developed include transcription factors, scaffolding proteins, and mutated kinases.
Data Presentation
Table 1: Representative Biological Data for a BCR-ABL PROTAC with a Short PEG Linker
| Parameter | Cell Line | Value | Description |
| DC50 | K562 | 30 nM | The concentration of the PROTAC required to degrade 50% of the target protein (BCR-ABL) after a 24-hour treatment. |
| Dmax | K562 | >90% | The maximum percentage of target protein degradation achieved with the PROTAC after a 24-hour treatment. |
| IC50 | K562 | 50 nM | The concentration of the PROTAC that inhibits 50% of cancer cell viability after a 72-hour treatment. |
Note: The data presented is illustrative and based on typical values for effective PROTACs. Actual values will vary depending on the specific target, ligands, and cell line used.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using a bis-Boc protected linker and its subsequent biological evaluation.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the synthesis of a PROTAC via sequential amide bond formation following the deprotection of a bis-Boc protected amine linker.
Materials:
-
NH-bis(C1-PEG1-Boc)
-
Target Protein Ligand with a carboxylic acid functional group (Ligand-COOH)
-
E3 Ligase Ligand with a carboxylic acid functional group (E3-Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard organic synthesis glassware
-
Nitrogen atmosphere setup
-
Flash chromatography system
-
LC-MS system
Procedure:
-
Step 1: Coupling of the First Ligand
-
Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of NH-bis(C1-PEG1-Boc) (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the mono-ligand-linker intermediate by flash chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified mono-ligand-linker intermediate in DCM.
-
Add TFA (20-30% v/v in DCM) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
Step 3: Coupling of the Second Ligand
-
Dissolve the deprotected intermediate from Step 2 and E3-Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in Step 1.5 and 1.6.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the procedure to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of the PROTAC on the viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 100 µM) and a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action for a PROTAC utilizing an NH-bis(C1-PEG1-Boc) linker.
Caption: Workflow for the synthesis of a PROTAC using NH-bis(C1-PEG1-Boc).
Caption: Workflow for the biological evaluation of a synthesized PROTAC.
Application Notes and Protocols for NH-bis(C1-PEG1-Boc) in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins implicated in a variety of diseases, including neurodegenerative disorders.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3][4] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3]
The linker itself is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. NH-bis(C1-PEG1-Boc) is an alkyl/ether-based PROTAC linker that can be utilized in the synthesis of PROTACs. Its polyethylene glycol (PEG) character can enhance solubility and permeability, which are crucial for developing therapeutics targeting the central nervous system (CNS).
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing PROTACs constructed with an NH-bis(C1-PEG1-Boc)-based linker for neurodegenerative disease targets such as tau, α-synuclein, and huntingtin.
Potential Neurodegenerative Disease Targets
The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative diseases. PROTACs offer a promising strategy to clear these pathogenic proteins.
-
Tau: Hyperphosphorylated and aggregated tau protein forms neurofibrillary tangles, a primary pathological feature of Alzheimer's disease and other tauopathies.
-
α-Synuclein: Aggregation of α-synuclein into Lewy bodies is a key pathological characteristic of Parkinson's disease and other synucleinopathies.
-
Huntingtin (HTT): The mutant huntingtin protein with an expanded polyglutamine tract is the causative agent of Huntington's disease.
Data Presentation: Representative Efficacy of PROTACs in Neurodegenerative Disease Models
The following table summarizes representative quantitative data from studies on PROTACs targeting neurodegenerative disease-associated proteins. It is important to note that these values are illustrative and the efficacy of a PROTAC synthesized with NH-bis(C1-PEG1-Boc) would require experimental determination. The effectiveness of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Tau | C8 | HEK293-htau | ~50 | >80 | |
| Tau | QC-01-175 | FTD patient-derived neurons | ~100 | ~70 | |
| α-Synuclein | Arg-PEG1-Tα-syn | Mammalian cells | ~1000 | >65 | |
| Huntingtin | PROTAC-1 | HD patient-derived fibroblasts | ~25 | >95 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful evaluation of a novel PROTAC.
In Vitro Evaluation: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Neuronal cell line expressing the target protein (e.g., SH-SY5Y, iPSC-derived neurons)
-
PROTAC synthesized with NH-bis(C1-PEG1-Boc) linker
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cellular Assays: Neuronal Viability and Cytotoxicity
It is essential to assess the potential toxicity of a new PROTAC in neuronal cells.
Materials:
-
Neuronal cell line
-
PROTAC synthesized with NH-bis(C1-PEG1-Boc) linker
-
Cell viability assay kit (e.g., MTS, ATP-based assay)
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
96-well plates
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability or cytotoxicity relative to the vehicle-treated control.
In Vivo Evaluation in Animal Models
In vivo studies are critical for evaluating the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of a PROTAC in a living organism.
Materials:
-
Animal model of a neurodegenerative disease (e.g., transgenic mouse model)
-
PROTAC synthesized with NH-bis(C1-PEG1-Boc) linker formulated for in vivo administration
-
Vehicle control
Procedure:
-
Animal Dosing: Administer the PROTAC to the animals via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the concentration of the PROTAC in the plasma. This helps to determine key PK parameters such as half-life, Cmax, and AUC.
-
Pharmacodynamic Analysis: At the end of the study, collect brain tissue to measure the levels of the target protein by Western blotting or other quantitative methods. This will establish the relationship between PROTAC exposure and target degradation in the CNS.
-
Efficacy Studies: In long-term studies, monitor behavioral and pathological outcomes relevant to the specific neurodegenerative disease model to assess the therapeutic efficacy of the PROTAC.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing an NH-bis(C1-PEG1-Boc) linker.
Caption: Experimental workflow for the evaluation of a PROTAC in neurodegenerative disease research.
References
- 1. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Characterization of NH-bis(C1-PEG1-Boc) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(C1-PEG1-Boc), with the chemical formula C₂₂H₄₁NO₈ and a molecular weight of 447.56 g/mol , is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component is critical to the efficacy of a PROTAC, and its precise chemical and physical properties must be thoroughly characterized.
These application notes provide detailed protocols for the analytical characterization of NH-bis(C1-PEG1-Boc) conjugates using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of the NH-bis(C1-PEG1-Boc) linker is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₄₁NO₈ |
| Molecular Weight | 447.56 g/mol |
| Class | Alkyl/Ether-based PROTAC Linker |
| Storage Conditions | Store at -20°C |
Analytical Characterization Protocols
Robust analytical characterization is essential to ensure the identity, purity, and stability of NH-bis(C1-PEG1-Boc) conjugates. The following sections detail the recommended analytical techniques and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of NH-bis(C1-PEG1-Boc) conjugates, providing information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the NH-bis(C1-PEG1-Boc) conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 25°C.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the resulting spectrum.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of NH-bis(C1-PEG1-Boc) is expected to show characteristic signals for the Boc protecting group and the PEG linker.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | m | - | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.5 | t | - | -CH₂-NH-Boc |
| ~3.2 | t | - | -CH₂-O- |
| ~1.4 | s | 18H | -C(CH₃)₃ (Boc group) |
Note: The exact chemical shifts may vary depending on the solvent and the specific conjugation partner.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Analysis of NH-bis(C1-PEG1-Boc).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the NH-bis(C1-PEG1-Boc) conjugate and to confirm its identity. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a 1-10 µM solution of the NH-bis(C1-PEG1-Boc) conjugate in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization.
-
Instrument Setup:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Acquisition and Analysis:
-
Infuse the sample directly or via liquid chromatography (LC-MS).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed mass to the theoretical mass.
-
Expected Mass Spectrometry Data
The high-resolution mass spectrum should confirm the elemental composition of the molecule.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 448.2905 | Within 5 ppm |
| [M+Na]⁺ | 470.2724 | Within 5 ppm |
Note: Fragmentation of the Boc group (loss of 56 Da or 100 Da) may be observed depending on the instrument settings.[3]
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS Analysis of NH-bis(C1-PEG1-Boc).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of NH-bis(C1-PEG1-Boc) conjugates. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.[4]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the NH-bis(C1-PEG1-Boc) conjugate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[4]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detection: Since the NH-bis(C1-PEG1-Boc) linker lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC to a mass spectrometer (LC-MS).
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Expected HPLC Data
A successful separation should yield a single major peak for the pure NH-bis(C1-PEG1-Boc) conjugate.
| Parameter | Expected Value |
| Purity | >95% |
| Retention Time | Dependent on the specific HPLC conditions |
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC Analysis of NH-bis(C1-PEG1-Boc).
Summary of Analytical Techniques
The following table provides a summary of the analytical techniques and their primary applications in the characterization of NH-bis(C1-PEG1-Boc) conjugates.
| Technique | Primary Application | Key Information Obtained |
| ¹H NMR Spectroscopy | Structural Elucidation | Presence of Boc and PEG moieties, structural integrity |
| ESI-MS | Molecular Weight Determination | Confirmation of molecular formula and identity |
| RP-HPLC | Purity Assessment | Quantification of purity and detection of impurities |
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of NH-bis(C1-PEG1-Boc) conjugates. The combination of NMR, MS, and HPLC allows for the unambiguous confirmation of the structure, molecular weight, and purity of this critical PROTAC linker, ensuring its quality and suitability for use in drug discovery and development.
References
Application Notes and Protocols: A Step-by-Step Guide to NH-bis(C1-PEG1-Boc) Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its popularity stems from its stability under various conditions and its relatively mild removal under acidic conditions. This document provides a detailed protocol for the deprotection of NH-bis(C1-PEG1-Boc), a bifunctional linker commonly used in the synthesis of PROTACs, to yield the corresponding primary amine. The protocol outlines the chemical background, experimental procedures, methods for monitoring reaction progress, and purification of the final product.
Chemical Background
The deprotection of a Boc-protected amine is typically achieved by treatment with a strong acid.[1] The most common reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[2][3] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the desired free amine.[1]
Due to the presence of two Boc groups and a PEG linker in NH-bis(C1-PEG1-Boc), careful monitoring and appropriate reaction conditions are crucial to ensure complete deprotection without unwanted side reactions.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the deprotection of NH-bis(C1-PEG1-Boc).
Materials and Reagents
-
NH-bis(C1-PEG1-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Deprotection Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve NH-bis(C1-PEG1-Boc) (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration can typically be in the range of 0.1-0.5 M. Stir the solution at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction upon addition of the acid.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v), or using 10-20 equivalents of TFA relative to the substrate.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: The deprotected amine product is expected to be more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the primary amine product as a colored spot.
-
¹H NMR: Monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.
-
-
Reaction Quench and Work-up: Once the reaction is complete (typically within 1-4 hours), carefully quench the reaction by slowly adding the reaction mixture to a stirred, chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected amine.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection. The optimal conditions for NH-bis(C1-PEG1-Boc) may require some optimization.
| Parameter | Condition | Notes |
| Acid | Trifluoroacetic acid (TFA) | A 20-50% solution in DCM is common. |
| Hydrochloric acid (HCl) | 4M in 1,4-dioxane or methanol can also be used. | |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent for this reaction. |
| 1,4-Dioxane | Often used with HCl. | |
| Methanol (MeOH) | Can be used as a co-solvent. | |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps control the reaction rate. |
| Reaction Time | 10 minutes to 4 hours | Highly dependent on the substrate and acid concentration. |
| Monitoring | TLC, LC-MS, NMR | Allows for tracking the consumption of starting material and formation of the product. |
Mandatory Visualizations
Boc Deprotection Reaction Pathway
Caption: Boc deprotection reaction mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid. Poor solubility of the starting material can also lead to an incomplete reaction.
-
Side Product Formation: The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate or product. The use of scavengers such as triethylsilane or thioanisole can mitigate this issue, although it is less common with simple amine deprotections.
-
Difficult Work-up: If an emulsion forms during the extraction, adding more brine or filtering the mixture through celite can help to break it.
Conclusion
This application note provides a comprehensive and detailed protocol for the deprotection of NH-bis(C1-PEG1-Boc). By following the outlined steps and considering the troubleshooting advice, researchers can effectively and efficiently obtain the desired deprotected amine, a crucial building block for the synthesis of advanced chemical entities. Careful monitoring of the reaction is key to achieving a high yield and purity of the final product.
References
Application Notes: Incorporating NH-bis(C1-PEG1-Boc) into a Drug Discovery Workflow for Targeted Protein Degradation
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in drug discovery, enabling the elimination of disease-causing proteins that were previously considered "undruggable".[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Its length, composition, and attachment points significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase). NH-bis(C1-PEG1-Boc) is a versatile, bifunctional linker containing a short polyethylene glycol (PEG) unit. PEG linkers are among the most common motifs in PROTAC design, utilized in over half of reported degraders, primarily to enhance hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The terminal Boc (tert-butyloxycarbonyl) protecting groups allow for a controlled, stepwise synthesis, making NH-bis(C1-PEG1-Boc) an ideal building block for constructing PROTAC libraries for optimization studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively incorporate NH-bis(C1-PEG1-Boc) into a drug discovery workflow to develop novel protein degraders.
Application in the Drug Discovery Workflow
The integration of NH-bis(C1-PEG1-Boc) occurs during the lead optimization phase of a PROTAC drug discovery program. After identifying a suitable binder for the protein of interest (warhead) and selecting an appropriate E3 ligase ligand, a library of PROTACs is synthesized by varying the linker to optimize for degradation potency and drug-like properties. NH-bis(C1-PEG1-Boc) serves as a foundational building block in this process. The modular nature of PROTAC synthesis allows for the rapid assembly of diverse structures to explore the structure-activity relationship (SAR) of the linker.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves creating a ternary complex that leads to the ubiquitination of the target protein. This marks the protein for destruction by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The PROTAC molecule itself is not degraded and is recycled to engage in further rounds of degradation, allowing it to act catalytically.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using NH-bis(C1-PEG1-Boc)
This protocol outlines a general two-step approach for synthesizing a PROTAC. It involves the sequential deprotection of the Boc groups on the linker and subsequent amide coupling with the carboxylic acid-functionalized warhead and E3 ligase ligand.
Step 1: Monofunctionalization of the Linker
-
Dissolve NH-bis(C1-PEG1-Boc) (1.0 eq) and the first component (e.g., Warhead-COOH, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the mono-Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (20-30% v/v) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS indicates complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate, which can be used directly in the next step.
Step 3: Final Amide Coupling
-
Dissolve the amine intermediate from Step 2 (1.0 eq) and the second component (e.g., E3-Ligand-COOH, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup.
-
Purify the final PROTAC product by preparative reverse-phase HPLC to achieve >95% purity.
-
Confirm the structure and identity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol 2: Western Blotting for In Vitro Protein Degradation
This protocol is used to visually and semi-quantitatively assess the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C.
-
Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ).
Protocol 3: Determination of DC₅₀ and Dₘₐₓ
The potency and efficacy of a PROTAC are quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).
Procedure:
-
Perform the Western Blot experiment as described in Protocol 2 with a sufficient number of concentrations to generate a full dose-response curve.
-
Quantify the band intensity for the POI at each PROTAC concentration.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Express the normalized data as a percentage of the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein versus the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism) to calculate the DC₅₀ and Dₘₐₓ values.
Data Presentation: Impact of Linker Length on Degradation
To illustrate the critical role of the linker, a series of PROTACs can be synthesized using PEG-based linkers of varying lengths (e.g., by adding or removing ethylene glycol units). The resulting degradation data demonstrates that even subtle changes in linker length can dramatically impact potency and efficacy.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Alkyl Chain | 10 | 850 | 65 |
| PROTAC-2 | NH-bis(C1-PEG1-Boc) derived | 12 | 150 | 88 |
| PROTAC-3 | PEG2 Linker | 15 | 25 | >95 |
| PROTAC-4 | PEG3 Linker | 18 | 95 | 90 |
| PROTAC-5 | PEG4 Linker | 21 | 290 | 76 |
Note: Data are hypothetical and for illustrative purposes only, reflecting typical trends observed in PROTAC optimization studies where an optimal linker length exists for maximal degradation.
Conclusion
NH-bis(C1-PEG1-Boc) is a valuable and synthetically tractable bifunctional linker for the development of PROTACs. Its PEG composition can impart favorable physicochemical properties, such as enhanced solubility, while the Boc-protected amine functionalities allow for controlled and modular synthesis. By systematically incorporating this linker and its analogues into a drug discovery workflow, researchers can efficiently generate and screen PROTAC libraries to identify candidates with optimal potency, selectivity, and drug-like properties. The detailed protocols and workflows provided herein serve as a comprehensive guide to facilitate the successful application of NH-bis(C1-PEG1-Boc) in the exciting field of targeted protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: NH-bis(C1-PEG1-Boc) Conjugation Reactions
This guide provides solutions to common issues encountered during conjugation reactions with NH-bis(C1-PEG1-Boc) linkers, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using a Boc-protected linker like NH-bis(C1-PEG1-Boc)?
The NH-bis(C1-PEG1-Boc) is a bifunctional linker designed for sequential or stepwise conjugation. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine.[1] This allows for a controlled, two-step conjugation strategy:
-
The other reactive end of the linker (e.g., an NHS ester or maleimide, if present as a heterobifunctional version) is reacted with the first target molecule. The Boc group remains intact, preventing the amine from reacting.
-
After purification of the intermediate conjugate, the Boc group is removed under acidic conditions to expose the amine.[2]
-
This newly available amine can then be conjugated to a second molecule.
This stepwise process is crucial for creating complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs, where precise control over the molecular assembly is required.[3]
Q2: How should I store and handle NH-bis(C1-PEG1-Boc) reagents?
Boc-protected PEG linkers, especially those with reactive moieties like NHS esters, are sensitive to moisture. They should be stored in a desiccated environment at -20°C to -80°C.[4] Before use, the vial must be allowed to equilibrate to room temperature to prevent condensation.[4] It is recommended to prepare solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before the experiment and avoid repeated freeze-thaw cycles.
Q3: Which buffers are compatible with the initial conjugation step (assuming an NHS ester reactive group)?
The choice of buffer is critical for successful conjugation.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers with a pH range of 7.2-8.5 are optimal for NHS ester reactions with primary amines.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary prior to conjugation.
Q4: What is the primary side reaction that competes with NHS ester conjugation?
The primary competing reaction is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, rendering it inactive. The rate of hydrolysis increases significantly with pH (above 8.5-9.0). Therefore, it is crucial to perform the conjugation within the recommended pH range and to use freshly prepared reagent solutions.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Q: I am observing very low or no formation of my desired conjugate. What are the possible causes and how can I fix it?
A: Low conjugation yield can stem from several factors related to the reagents, reaction conditions, or the target molecule itself.
| Potential Cause | Troubleshooting Steps |
| Inactive Linker Reagent | The NHS ester on the linker is prone to hydrolysis. Ensure the reagent was stored properly under desiccated conditions and brought to room temperature before opening. Prepare the linker solution in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions. |
| Incorrect Buffer Composition | Verify that your reaction buffer is free of primary amines like Tris or glycine, which compete with the reaction. Perform a buffer exchange into a compatible buffer like PBS at pH 7.2-8.5 if necessary. |
| Suboptimal pH | The optimal pH for NHS ester reactions is 7.2-8.5. A pH below 7 will result in protonated, unreactive amines on the target molecule. A pH above 8.5 will accelerate the hydrolysis of the NHS ester, reducing its availability. |
| Insufficient Molar Excess of Linker | For dilute protein solutions, a higher molar excess of the linker is needed to favor the conjugation reaction over hydrolysis. Start with a 10- to 20-fold molar excess of the linker relative to the target molecule and optimize as needed. |
| Inaccessible Target Functional Groups | The primary amines on your protein or molecule may be sterically hindered or buried within the folded structure. Consider gentle denaturation or using a longer PEG spacer to improve accessibility. |
Problem 2: Unwanted Di-conjugation or Cross-linking
Q: My goal is to create a mono-conjugate, but I am seeing significant amounts of di-conjugated product. How can I control the reaction to favor mono-conjugation?
A: Since NH-bis(C1-PEG1-Boc) has two identical arms, controlling the stoichiometry is key to achieving mono-conjugation.
| Potential Cause | Troubleshooting Steps |
| High Molar Ratio of Linker to Target | A high concentration of the bifunctional linker increases the statistical probability of a single target molecule reacting with two linker molecules. Crucially, use a sub-stoichiometric amount of the linker. Start with a linker-to-target molar ratio of less than 1:1 (e.g., 0.5:1 or 0.2:1) and empirically determine the optimal ratio for your specific target. |
| High Concentration of Reactants | Very high concentrations of both the target molecule and the linker can promote intermolecular cross-linking, where one linker molecule bridges two target molecules. Try performing the reaction at a lower concentration. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the formation of more di-conjugated species. Monitor the reaction over time using techniques like SDS-PAGE or HPLC to determine the optimal time point to stop the reaction when the desired mono-conjugate is maximized. |
Problem 3: Incomplete Boc Deprotection
Q: After the deprotection step with TFA, I still see my Boc-protected conjugate. What went wrong?
A: Incomplete removal of the Boc group is a common issue that can halt the subsequent conjugation step.
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or dilute, the reaction may not go to completion. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient. While often performed at room temperature, extending the reaction time (e.g., from 1 hour to 2-4 hours) can help. Monitor progress by LC-MS. |
| Steric Hindrance | The bulky nature of the PEG chain and the conjugated molecule can sterically hinder the acid's approach to the Boc group. Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane, which can be more effective in some cases. |
| Poor Solubility | Ensure that your PEGylated conjugate is fully dissolved in the chosen solvent (e.g., DCM). Poor solubility will limit the accessibility of the Boc group to the acid. |
Quantitative Data Summary
The efficiency of conjugation and the distribution of products are highly dependent on the molar ratio of the linker to the target molecule. The following table provides a theoretical guide for optimizing the reaction to favor mono-conjugation when using a bifunctional linker.
| Molar Ratio (Linker:Target Protein) | Expected Predominant Species | Comments |
| 20:1 | Di- and multi-conjugated protein | High linker excess pushes the reaction towards modifying all available sites. Useful if maximum PEGylation is desired. |
| 5:1 | Mixture of mono- and di-conjugates | A common starting point for general PEGylation, but will likely result in a heterogeneous mixture with a bifunctional linker. |
| 1:1 | Mixture of mono-, di-, and unconjugated protein | Will produce a statistical mixture of products. Purification will be challenging. |
| 0.5:1 | Mono-conjugated and unconjugated protein | Recommended starting point for mono-conjugation. This sub-stoichiometric ratio limits the amount of available linker, favoring the formation of 1:1 adducts. The yield of mono-conjugate will be lower, but the product mixture will be cleaner. |
Note: These are starting recommendations. The optimal ratio must be determined empirically for each specific protein and reaction condition.
Experimental Protocols
Protocol 1: General Two-Step Conjugation using a Heterobifunctional Linker (e.g., NHS-PEG-NH-Boc)
This protocol outlines a general procedure that can be adapted for NH-bis(C1-PEG1-Boc) if it is first derivatized to have a reactive handle like an NHS ester on one of its arms.
Step 1: Conjugation to the First Molecule (e.g., a Protein)
-
Buffer Exchange: Ensure the protein (e.g., an antibody) is in an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve the NHS-PEG-NH-Boc linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction: Add the desired molar excess of the linker stock solution to the protein solution. To favor mono-conjugation with a bifunctional linker, use a sub-stoichiometric ratio (e.g., 0.5 equivalents of linker to 1 equivalent of protein).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove excess, unreacted linker and separate the mono-conjugated protein from di-conjugated and unconjugated protein using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Step 2: Boc Deprotection of the Purified Conjugate
-
Dissolution: Dissolve the purified Boc-protected conjugate in anhydrous dichloromethane (DCM).
-
Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration ~50% v/v).
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine-PEG-conjugate.
Step 3: Conjugation to the Second Molecule
The newly exposed amine is now ready for conjugation to a second molecule, for example, via an amide bond formation with an NHS-ester activated payload.
Visualizations
Logical and Experimental Workflows
Caption: General workflow for a two-step conjugation using a bifunctional linker.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Mono- vs. Di-conjugation with a bifunctional linker.
References
Technical Support Center: Optimizing PROTAC Synthesis with NH-bis(C1-PEG1-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of Proteolysis-Targeting Chimeras (PROTACs) synthesized using the NH-bis(C1-PEG1-Boc) linker.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(C1-PEG1-Boc) and what is its primary application in PROTAC synthesis?
A1: NH-bis(C1-PEG1-Boc) is a bifunctional linker commonly used in the synthesis of PROTACs.[1][2][3][4] It features a central secondary amine and two terminal primary amines, each protected by a tert-butyloxycarbonyl (Boc) group. The PEG (polyethylene glycol) component enhances the solubility and cell permeability of the final PROTAC molecule.[5] This linker allows for the sequential conjugation of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Q2: What are the most common challenges encountered when using NH-bis(C1-PEG1-Boc) that can lead to low PROTAC yields?
A2: The most frequent challenges include:
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Inefficient Amide Coupling: Low reactivity of the secondary amine or steric hindrance can lead to incomplete reactions when coupling the POI or E3 ligase ligands.
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Difficult Boc Deprotection: Incomplete removal of the Boc protecting groups can result in a mixture of partially and fully deprotected intermediates, complicating subsequent steps and final purification.
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Side Product Formation: Undesired side reactions can occur during both the coupling and deprotection steps, reducing the yield of the target PROTAC.
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Purification Complexities: The inherent flexibility and polarity of the PEG linker can make the separation of the desired product from starting materials and byproducts challenging.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during PROTAC synthesis with NH-bis(C1-PEG1-Boc).
Issue 1: Low Yield in the First Amide Coupling Step
Symptoms:
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LC-MS analysis shows a significant amount of unreacted starting material (e.g., the carboxylic acid-functionalized POI/E3 ligase ligand).
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The desired mono-substituted intermediate is present in low abundance.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Reactivity of the Secondary Amine | The secondary amine of the linker is less nucleophilic than a primary amine. Use a more powerful coupling reagent like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA. |
| Suboptimal Reaction Conditions | Ensure all reagents and solvents are anhydrous, as water can quench the activated carboxylic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | If the ligand is sterically bulky, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. Monitor the reaction progress by LC-MS. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the NH-bis(C1-PEG1-Boc) linker relative to the carboxylic acid-functionalized ligand. |
Issue 2: Incomplete Boc Deprotection
Symptoms:
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LC-MS or NMR analysis of the crude product shows the presence of one or both Boc protecting groups.
-
The subsequent coupling reaction gives a low yield, with unreacted Boc-protected intermediate remaining.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Use a strong acid such as trifluoroacetic acid (TFA) at a concentration of 20-50% in an anhydrous solvent like dichloromethane (DCM). Alternatively, 4M HCl in dioxane can be effective. |
| Inadequate Reaction Time or Temperature | Boc deprotection is typically performed at room temperature for 1-2 hours. If the reaction is sluggish, extend the reaction time and monitor by LC-MS until the starting material is fully consumed. |
| Presence of Acid-Sensitive Functional Groups | If your ligands contain other acid-labile groups, consider using milder deprotection conditions, such as 1.3 M HCl in methanol or zinc bromide in dichloromethane. |
| Re-protection of the Amine | After deprotection and work-up, ensure the pH is appropriately adjusted for the next step. Residual acid can protonate the amine, rendering it unreactive in the subsequent coupling reaction. Neutralize the amine salt with a non-nucleophilic base like DIPEA before proceeding. |
Issue 3: Formation of Side Products
Symptoms:
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LC-MS analysis reveals multiple unexpected peaks with masses corresponding to potential side products.
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Purification is difficult due to the presence of closely eluting impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Di-acylation of the Linker | During the first coupling step, a small amount of the di-acylated product may form. Use a controlled stoichiometry of the carboxylic acid (1.0 equivalent) and add it slowly to the reaction mixture containing the linker. |
| Side Reactions During Boc Deprotection | The tert-butyl cation generated during Boc deprotection can alkylate sensitive functional groups on your ligands. Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection mixture to trap the tert-butyl cations. |
| Degradation of Ligands | If your POI or E3 ligase ligand is unstable under strongly acidic or basic conditions, consider using milder reaction conditions for coupling and deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
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Preparation: Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and NH-bis(C1-PEG1-Boc) (1.1 eq) in anhydrous DMF.
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Activation: In a separate vial, dissolve HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
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Reaction: Add the activation mixture to the solution of the ligand and linker.
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Incubation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
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Monitoring: Monitor the reaction progress by LC-MS.
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Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc Deprotection
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Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Acid Addition: Add TFA to a final concentration of 20-50% (v/v). If necessary, add a scavenger like TIS (5% v/v).
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Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitoring: Monitor the reaction progress by LC-MS.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting amine TFA salt can often be used directly in the next step after neutralization with a base like DIPEA.
Data Presentation
The following tables provide illustrative data for typical yields and reaction conditions. Note that optimal conditions will vary depending on the specific ligands used.
Table 1: Illustrative Yields for the First Amide Coupling Step
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF | 25 | 12 | 40-60 |
| HATU | DIPEA | DMF | 25 | 4 | 70-90 |
| HBTU | DIPEA | DMF | 25 | 4 | 65-85 |
| DCC/DMAP | - | DCM | 25 | 12 | 30-50 |
Table 2: Illustrative Yields for Boc Deprotection
| Acidic Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 20% TFA | DCM | 25 | 2 | >95 |
| 50% TFA | DCM | 25 | 1 | >98 |
| 4M HCl in Dioxane | Dioxane | 25 | 2 | >95 |
| ZnBr₂ | DCM | 25 | 4 | 80-90 |
Visualizations
Caption: General workflow for PROTAC synthesis using NH-bis(C1-PEG1-Boc).
Caption: Decision tree for troubleshooting low PROTAC synthesis yield.
References
NH-bis(C1-PEG1-Boc) linker stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NH-bis(C1-PEG1-Boc) linker. The information provided addresses common stability and degradation issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the NH-bis(C1-PEG1-Boc) linker?
The stability of the NH-bis(C1-PEG1-Boc) linker is primarily dictated by its two key structural features: the Boc (tert-butyloxycarbonyl) protecting groups and the PEG (polyethylene glycol) ether backbone.
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Boc Groups: The Boc groups are notoriously sensitive to acidic conditions and will be cleaved to reveal the primary amines.[1][2] They are, however, generally stable to basic conditions and most nucleophiles.[3]
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PEG Ether Backbone: The ether linkages within the PEG chain are generally stable but can be susceptible to oxidative metabolism.[4][5] Under harsh conditions, reactive oxygen species can also lead to the degradation of the PEG backbone.
Q2: Under what specific conditions will the Boc protecting groups be removed?
The Boc groups are labile to strong acids. Complete and rapid deprotection is typically achieved using reagents like:
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Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
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Hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.
Mildly acidic conditions (e.g., pH < 4) may also lead to the slow or partial removal of the Boc group, especially over extended periods.
Q3: Are there any known enzymatic degradation pathways for this type of linker?
While the primary degradation pathway of concern is acid-mediated Boc deprotection, the PEG backbone can be subject to enzymatic degradation in certain biological systems. Some enzymes, such as cytochrome P450s, can metabolize ether-containing compounds. However, PEGylation is often employed to shield molecules from enzymatic degradation and extend their half-life. The specific susceptibility of the NH-bis(C1-PEG1-Boc) linker to enzymatic degradation would need to be determined empirically.
Q4: What are the common degradation products of the NH-bis(C1-PEG1-Boc) linker?
The primary and intended degradation product upon acid treatment is the corresponding diamine linker with the release of isobutylene and carbon dioxide. In the context of metabolic degradation, oxidation of the PEG chain can lead to the formation of aldehydes and carboxylic acids.
Troubleshooting Guides
Issue 1: Premature or Unintended Cleavage of the Boc Protecting Groups
Symptoms:
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Loss of the Boc group during synthesis or purification, as detected by LC-MS (a mass decrease of 100.12 Da for each Boc group).
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Unexpected reactivity of the amine group in subsequent reaction steps.
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Formation of byproducts resulting from the unprotected amine.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acidic Conditions During Workup or Purification | - Neutralize acidic reagents promptly after reaction completion. - Use a buffered aqueous solution for extractions. - For chromatography, consider using a neutral or slightly basic solvent system. Pre-treating silica gel with a base like triethylamine may be necessary. |
| Use of Acidic Solvents or Reagents | - Avoid prolonged exposure to even mildly acidic conditions. - If an acidic reagent is necessary for another part of the molecule, consider if a different protecting group strategy is more appropriate. |
| Inadvertent Generation of Acid | - Ensure all reagents and solvents are of high purity and free from acidic impurities. |
Issue 2: Incomplete Boc Deprotection
Symptoms:
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Persistence of the Boc-protected starting material after the deprotection step, as observed by TLC or LC-MS.
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Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). - Switch to a stronger acid system (e.g., 4M HCl in dioxane). |
| Inadequate Reaction Time or Temperature | - Increase the reaction time and monitor the progress by TLC or LC-MS. - While most Boc deprotections are rapid at room temperature, some sterically hindered substrates may require gentle warming. However, be cautious of potential side reactions at elevated temperatures. |
| Poor Solubility | - Ensure the Boc-protected compound is fully dissolved in the reaction solvent. |
| Reagent Quality | - Use fresh, high-quality reagents. TFA, for instance, can absorb water, which may reduce its effectiveness. |
Issue 3: Formation of Side Products During Boc Deprotection
Symptoms:
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Observation of unexpected peaks in the LC-MS or NMR spectrum of the crude product.
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A common side product is the addition of a tert-butyl group (+56 Da) to a nucleophilic part of your molecule.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Alkylation by the tert-butyl Cation | - The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups. - Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or water. |
| Cleavage of Other Acid-Labile Groups | - If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may also be cleaved. - Consider using milder deprotection conditions or an orthogonal protecting group strategy. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard method for the removal of Boc protecting groups.
Materials:
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Boc-protected compound
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Anhydrous dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Toluene
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
Procedure:
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Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
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To ensure complete removal of residual TFA, add toluene to the flask and evaporate again. Repeat this co-evaporation step two more times.
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The resulting amine trifluoroacetate salt can often be used directly in the next step or further purified.
Protocol 2: Forced Degradation Study (Acidic and Basic Hydrolysis)
This protocol provides a framework for assessing the stability of the linker under hydrolytic stress.
Materials:
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NH-bis(C1-PEG1-Boc) linker
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
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Acetonitrile or other suitable co-solvent
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Vials
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Heating block or water bath
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LC-MS system
Procedure:
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Prepare a stock solution of the linker in a suitable solvent (e.g., acetonitrile).
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In separate vials, dilute the stock solution with 0.1 M HCl and 0.1 M NaOH. A typical starting concentration is 1 mg/mL.
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Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it, and dilute it for LC-MS analysis.
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Analyze the samples by LC-MS to quantify the remaining parent linker and identify any degradation products.
Data Summary
Table 1: Common Conditions for Boc Deprotection
| Reagent System | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to room temperature, 1-3 hours | A very common and effective method. Scavengers may be needed. |
| 4M HCl in 1,4-Dioxane | Room temperature, 30 minutes to 4 hours | Another widely used method. The product is obtained as the hydrochloride salt. |
Visualizations
Caption: Acid-catalyzed degradation pathway of the NH-bis(C1-PEG1-Boc) linker.
Caption: Troubleshooting workflow for NH-bis(C1-PEG1-Boc) linker issues.
References
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in a PROTAC, and why is its length so important for forming a ternary complex?
A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1] It consists of three main parts: a ligand that binds to the POI, a ligand that recruits the E3 ligase, and a chemical linker that connects the two.[2][3] The linker's primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][4]
The length of this linker is a critical factor for several reasons:
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Steric Hindrance: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing them from binding to the PROTAC simultaneously and thus inhibiting the formation of the ternary complex.
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Productive Proximity: A linker that is too long may not effectively bring the two proteins close enough for the E3 ligase to transfer ubiquitin to the target protein. This can lead to the formation of non-productive ternary complexes.
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Optimal Orientation: The ideal linker length facilitates a spatial arrangement of the POI and E3 ligase that exposes lysine residues on the target protein, which are necessary for ubiquitination.
Therefore, optimizing the linker length is a crucial step in the development of an effective PROTAC.
Q2: What are the most commonly used types of linkers in PROTAC design?
The most frequently used linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their synthetic tractability and flexibility, which can accommodate the formation of a productive ternary complex. However, the field is evolving to include more rigid and functional linkers to improve properties like cell permeability and metabolic stability. Rigid moieties such as piperazine or triazole rings are sometimes incorporated to reduce the conformational flexibility of the PROTAC.
Q3: How does the composition of the linker, aside from its length, impact the performance of a PROTAC?
The chemical composition of the linker significantly influences a PROTAC's overall performance by affecting its physicochemical properties:
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Solubility: Incorporating hydrophilic elements, like PEG, can enhance the solubility of the PROTAC.
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Cell Permeability: The linker's properties can affect the PROTAC's ability to cross the cell membrane and reach its intracellular target. The composition can be modified to balance hydrophilicity and hydrophobicity to improve cell permeability.
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Metabolic Stability: The chemical nature of the linker can influence its stability and how it is metabolized by the cell.
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Ternary Complex Stability: The composition can impact the stability of the ternary complex, which in turn affects the efficiency of protein degradation.
Troubleshooting Guide
Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I don't see any significant degradation of the target protein.
This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the right length to allow for the stable and productive formation of the ternary complex. | Synthesize a library of PROTACs with varying linker lengths. Even minor changes in linker length can have a significant impact on degradation efficacy. |
| Incorrect Linker Rigidity: A linker that is too flexible might lead to non-productive binding events, while a linker that is too rigid might prevent the necessary conformational changes for ternary complex formation. | Modify the linker composition. Introduce more rigid or flexible elements to alter the conformational dynamics. |
| Unfavorable Ternary Complex Conformation: The linker might be orienting the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. | Use biophysical techniques to directly evaluate ternary complex formation. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Biolayer Interferometry (BLI) can provide insights into the stability and cooperativity of the ternary complex. |
| Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations due to poor physicochemical properties contributed by the linker. | Assess cell permeability. Conduct cellular uptake and efflux assays to determine the intracellular concentration of your PROTAC. |
Problem 2: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations.
The "hook effect" is a known phenomenon for PROTACs. It happens when high concentrations of the PROTAC lead to the formation of binary complexes (POI-PROTAC or PROTAC-E3 Ligase) instead of the desired productive ternary complex, which inhibits degradation.
| Possible Cause | Troubleshooting Step |
| Formation of Non-Productive Binary Complexes: At high concentrations, the PROTAC saturates both the target protein and the E3 ligase, preventing the formation of the ternary complex. | Test a wide range of PROTAC concentrations. This will help to identify the optimal concentration range for degradation and to confirm the presence of the hook effect. |
| Low Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. If the cooperativity is low, the binary complexes are more likely to form at higher concentrations. | Enhance ternary complex cooperativity through linker design. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable. |
| Linker Flexibility: A highly flexible linker might not pre-organize the binding partners effectively, contributing to the formation of binary complexes. | Modify the linker's flexibility. A more rigid linker can help to pre-organize the PROTAC for ternary complex formation and may mitigate the hook effect. |
Quantitative Data on Linker Length Optimization
The optimal linker length is specific to each target protein and E3 ligase pair. Below are examples from published studies that demonstrate the impact of linker length on degradation efficacy.
Table 1: Efficacy of Estrogen Receptor-α (ER-α) PROTACs with Different Linker Lengths
| PROTAC Variant | Linker Length (atoms) | ER-α Degradation | IC50 (MCF7 cells) |
| PROTAC 1 | 9 | Moderate | > 100 µM |
| PROTAC 2 | 12 | Good | ~50 µM |
| PROTAC 3 | 16 | Excellent | ~27 µM |
| PROTAC 4 | 19 | Moderate | > 100 µM |
| PROTAC 5 | 21 | Low | > 100 µM |
| (Data is based on a study by Cyrus et al. and is for illustrative purposes) |
Table 2: Efficacy of p38α PROTACs with Different Linker Lengths
| PROTAC Variant | Linker Length (atoms) | p38α Degradation (BBL358 cells) |
| PROTAC A | < 15 | Poor |
| PROTAC B | 15 - 17 | Optimal |
| PROTAC C | > 17 | Reduced |
| (Data is based on a study and is for illustrative purposes) |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of each PROTAC linker variant for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Normalize the protein amounts for each sample, add loading buffer, and separate the proteins by SDS-PAGE.
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Western Blotting: Transfer the separated proteins to a membrane.
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Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Biophysical Analysis of Ternary Complex Formation using Surface Plasmon Resonance (SPR)
This protocol provides a general methodology for assessing the formation and stability of the ternary complex using SPR.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis:
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Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
-
Ternary Complex Analysis:
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Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
-
Data Analysis:
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An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
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Analyze the binding kinetics to determine the on-rate, off-rate, and equilibrium dissociation constant (KD) for the ternary complex.
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The cooperativity factor (α), which is the ratio of the binary to ternary complex binding affinities, can be calculated to understand the stability of the complex.
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Visualizations
Signaling Pathways and Experimental Workflows
Caption: The mechanism of action for a PROTAC, leading to protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A logical flowchart for troubleshooting poor PROTAC efficacy.
References
Technical Support Center: Troubleshooting Poor Cell Permeability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in PROTAC development. This guide specifically discusses strategies involving the use of short polyethylene glycol (PEG) linkers, such as those derived from NH-bis(C1-PEG1-Boc), to enhance permeability.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs exhibit poor cell permeability despite showing high target affinity in biochemical assays?
A: This is a common challenge in PROTAC development. The discrepancy between high biochemical potency and poor cellular activity often stems from the physicochemical properties of PROTACs. These molecules are typically large, with high molecular weights (often >800 Da) and a large polar surface area, placing them beyond the conventional "Rule of Five" for orally bioavailable drugs.[1][2] These characteristics can significantly impede their ability to passively diffuse across the cell membrane and reach their intracellular targets.
Q2: How does incorporating a short PEG linker, like one derived from NH-bis(C1-PEG1-Boc), potentially improve cell permeability?
A: Short PEG linkers can improve a PROTAC's physicochemical properties in several ways.[][4] They can enhance solubility, which is a prerequisite for permeability.[] Additionally, the ether oxygens in the PEG chain can form intramolecular hydrogen bonds, leading to a more compact, "chameleon-like" conformation that masks polar groups and reduces the molecule's effective size and polarity as it partitions into the lipid bilayer of the cell membrane. However, it is crucial to note that the effect of PEG linkers can be context-dependent, and excessively long PEG chains can sometimes decrease permeability.
Q3: What are the key physicochemical properties to consider when designing PROTACs for better cell permeability?
A: Several factors beyond simple lipophilicity (LogP) influence PROTAC permeability:
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Molecular Weight (MW): While generally high for PROTACs, minimizing MW where possible is beneficial.
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Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better permeability.
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Hydrogen Bond Donors (HBDs): Reducing the number of HBDs can improve permeability.
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Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability to adopt a less polar, folded conformation in the cell membrane is critical for passive diffusion.
Q4: What experimental assays can I use to assess the cell permeability of my PROTACs?
A: The two most common in vitro assays are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells and can assess both passive diffusion and the impact of active transport and efflux pumps.
Troubleshooting Guide: Poor Cell Permeability
If you are encountering issues with poor cell permeability of your PROTACs, consider the following troubleshooting steps:
Problem: Low or no target degradation in cellular assays, despite good biochemical activity.
Possible Cause 1: Poor Passive Permeability
-
Suggested Action:
-
Assess Physicochemical Properties: Calculate the MW, TPSA, and LogP of your PROTAC.
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Perform a PAMPA Assay: This will give you a direct measure of passive permeability. (See Experimental Protocols section for a detailed methodology).
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Modify the Linker: If permeability is low, consider synthesizing analogs with different linkers. Incorporating a short PEG linker, such as one derived from NH-bis(C1-PEG1-Boc), can be a rational starting point.
-
Possible Cause 2: Active Efflux by Transporters
-
Suggested Action:
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Perform a Bidirectional Caco-2 Assay: This will determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for efflux transporters.
-
Co-dosing with Transporter Inhibitors: In cellular assays, co-administer your PROTAC with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if target degradation is rescued.
-
Possible Cause 3: Low Solubility
-
Suggested Action:
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Measure Aqueous Solubility: Determine the solubility of your PROTAC in aqueous buffers.
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Modify the PROTAC: If solubility is poor, linker modification with hydrophilic moieties like short PEG chains can be beneficial.
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Data Presentation
The following tables provide representative data illustrating how the incorporation of a short PEG linker can impact the physicochemical properties, permeability, and degradation efficiency of a PROTAC.
Disclaimer: The following data is for illustrative purposes and represents typical trends observed in PROTAC development. Actual results will vary depending on the specific PROTAC system.
Table 1: Physicochemical Properties of a Hypothetical PROTAC Series
| PROTAC Linker | Molecular Weight (Da) | Calculated LogP | Topological Polar Surface Area (Ų) |
| Alkyl Linker | 850 | 4.5 | 150 |
| NH-bis(C1-PEG1-Boc) derived | 896 | 4.2 | 165 |
Table 2: In Vitro Permeability Data
| PROTAC Linker | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio |
| Alkyl Linker | 0.5 (Low) | 0.3 (Low) | 5.2 |
| NH-bis(C1-PEG1-Boc) derived | 1.2 (Low-Moderate) | 0.9 (Low) | 2.5 |
Table 3: Cellular Degradation Efficiency
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| Alkyl Linker | 500 | 60 |
| NH-bis(C1-PEG1-Boc) derived | 150 | 85 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
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96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
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96-well acceptor plates
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Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
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Phosphate-buffered saline (PBS), pH 7.4
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PROTAC stock solution in DMSO
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Plate reader or LC-MS/MS for quantification
Procedure:
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Prepare the Donor Plate: Carefully add 5 µL of the phospholipid solution to the membrane of each well of the filter plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
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Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
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Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).
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Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
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Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate. Incubate at room temperature with gentle shaking for 4-18 hours.
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Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:
where [CA] is the concentration in the acceptor well, [Ceq] is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Caco-2 Permeability Assay
Objective: To assess the permeability of a PROTAC across a monolayer of human intestinal cells, accounting for both passive and active transport.
Materials:
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Caco-2 cells
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Transwell® permeable supports (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with FBS and non-essential amino acids)
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Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
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PROTAC stock solution in DMSO
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LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
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Prepare Dosing Solutions: Dilute the PROTAC stock solution in transport buffer to the desired final concentration (e.g., 10 µM).
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Permeability Measurement (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (bottom) chamber. c. Add the PROTAC dosing solution to the apical (top) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh transport buffer.
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Permeability Measurement (Basolateral to Apical - B-A): a. Follow the same procedure as above, but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
where dQ/dt is the steady-state flux of the PROTAC across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio:
Cellular Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein induced by a PROTAC.
Materials:
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Target-expressing cell line
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PROTAC stock solution in DMSO
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis equipment
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PVDF or nitrocellulose membranes
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Procedure:
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Cell Treatment: Seed cells in multi-well plates and treat with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
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Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a membrane. b. Block the membrane and probe with primary antibodies for the target protein and loading control. c. Wash and probe with the appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: a. Add the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein signal to the loading control signal. d. Calculate the percentage of degradation relative to the vehicle control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Visualizations
PROTAC Mechanism of Action
Caption: PROTACs facilitate the ubiquitination and degradation of target proteins.
Troubleshooting Workflow for Poor Cell Permeability
Caption: A logical workflow for troubleshooting poor PROTAC cell permeability.
Representative Structure of a PROTAC with an NH-bis(C1-PEG1-Boc) Derived Linker
Caption: A simplified representation of a PROTAC molecule.
References
Technical Support Center: Aggregation of NH-bis(C1-PEG1-Boc) Containing PROTACs
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address aggregation issues with Proteolysis Targeting Chimeras (PROTACs) containing the NH-bis(C1-PEG1-Boc) linker.
Frequently Asked Questions (FAQs)
Q1: What is the NH-bis(C1-PEG1-Boc) linker and why might it contribute to PROTAC aggregation?
The NH-bis(C1-PEG1-Boc) is a type of linker used in the synthesis of PROTACs. It is an alkyl/ether-based linker.[1][2][3][4] Structurally, it contains two short Polyethylene Glycol (PEG) chains, each with a tert-butyloxycarbonyl (Boc) protecting group. While PEG linkers are generally incorporated into PROTAC design to enhance water solubility and improve cell permeability[5], the presence of two bulky and hydrophobic Boc groups can counteract this effect. The Boc group is known to be acid-labile and is a common protecting group for amines in organic synthesis. The overall hydrophobicity of the PROTAC molecule can be increased by these Boc groups, leading to poor aqueous solubility and a higher tendency for aggregation, especially at higher concentrations.
Q2: What are the common signs of PROTAC aggregation in my experiments?
Aggregation of your PROTAC can manifest in several ways:
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Visual Precipitation: The most obvious sign is the formation of a visible precipitate or cloudiness in your solution.
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Inconsistent Assay Results: You might observe poor reproducibility in your biological assays, such as cell-based degradation studies.
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"Hook Effect": A concentration-dependent decrease in activity at higher concentrations, known as the "hook effect," can sometimes be exacerbated by aggregation, as it reduces the concentration of monomeric, active PROTAC.
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Difficulty in Dissolving the Compound: If your PROTAC is difficult to dissolve in your desired aqueous buffer, it may be an indication of its propensity to aggregate.
Q3: At what stage of my workflow should I be most concerned about aggregation?
Aggregation can occur at multiple stages:
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Compound Storage: Improper storage of the solid compound or stock solutions can lead to aggregation over time.
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Solution Preparation: The process of dissolving the PROTAC, especially in aqueous buffers for biological assays, is a critical step where aggregation is common.
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During Assays: Changes in buffer composition, temperature, or the presence of other molecules during an experiment can induce aggregation.
Troubleshooting Guide
Problem 1: My PROTAC containing the NH-bis(C1-PEG1-Boc) linker is precipitating out of my aqueous buffer.
This is a common issue arising from the low aqueous solubility of many PROTACs.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| High Hydrophobicity | Optimize the solvent composition. Start by dissolving the PROTAC in an organic solvent like DMSO and then serially diluting it into your aqueous buffer. Minimize the final DMSO concentration as it can affect cell viability. | See Protocol 1: PROTAC Solubilization using a Co-Solvent |
| Concentration Too High | Determine the critical aggregation concentration (CAC) and work below this limit. | See Protocol 2: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS) |
| Buffer Composition | Modify the buffer pH or ionic strength. Some molecules are more soluble at a specific pH range. Also, consider adding solubility-enhancing excipients. | See Protocol 3: Buffer Optimization for PROTAC Solubility |
Problem 2: I'm observing a significant "hook effect" and inconsistent results in my degradation assays.
While the hook effect is an inherent characteristic of PROTACs, aggregation can worsen it by reducing the effective monomeric concentration.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Aggregation at High Concentrations | Perform your experiments at a wider range of concentrations, focusing on lower concentrations to find the optimal degradation window. | Standard cell-based degradation assay protocol with an extended dilution series. |
| Formation of Inactive Aggregates | Use formulation strategies to prevent aggregation and maintain the PROTAC in its active, monomeric form. | See Protocol 4: Formulation of PROTACs using Amorphous Solid Dispersions (ASDs) |
Experimental Protocols
Protocol 1: PROTAC Solubilization using a Co-Solvent
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Prepare a high-concentration stock solution of your PROTAC (e.g., 10-50 mM) in 100% DMSO.
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Gently warm the solution (e.g., to 37°C) and use sonication for a short period if necessary to ensure complete dissolution.
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For your experiment, perform serial dilutions of the DMSO stock solution directly into your final aqueous buffer (e.g., cell culture medium or assay buffer).
-
Ensure rapid mixing during dilution to prevent localized high concentrations that can lead to precipitation.
-
Keep the final concentration of DMSO in your assay below a level that affects cell viability or assay performance (typically ≤ 0.5%).
Protocol 2: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)
-
Prepare a series of PROTAC solutions in your desired aqueous buffer at various concentrations.
-
Allow the solutions to equilibrate at the desired experimental temperature.
-
Measure the particle size distribution and scattering intensity for each concentration using a DLS instrument.
-
Plot the scattering intensity or average particle size as a function of PROTAC concentration.
-
The CAC is the concentration at which a sharp increase in scattering intensity or particle size is observed, indicating the formation of aggregates.
Protocol 3: Buffer Optimization for PROTAC Solubility
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Prepare a set of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0) and ionic strengths (e.g., by varying NaCl concentration).
-
Attempt to dissolve your PROTAC in each buffer to a desired concentration.
-
Visually inspect for precipitation and quantify the soluble fraction by centrifuging the samples and measuring the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
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Consider the addition of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at low concentrations.
Protocol 4: Formulation of PROTACs using Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions (ASDs) are a formulation strategy to improve the solubility and bioavailability of poorly water-soluble drugs.
-
Select a suitable polymer for creating the ASD. Common choices include hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit®.
-
Dissolve both the PROTAC and the polymer in a common volatile organic solvent.
-
Remove the solvent by methods such as spray-drying or film evaporation to obtain a solid dispersion.
-
The resulting ASD can then be dissolved in an aqueous buffer, where the polymer helps to maintain the PROTAC in a supersaturated, amorphous state, preventing crystallization and aggregation.
Visualizations
Caption: Factors leading to the aggregation of NH-bis(C1-PEG1-Boc) PROTACs.
Caption: A workflow for troubleshooting PROTAC aggregation issues.
References
impact of NH-bis(C1-PEG1-Boc) on PROTAC solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the impact of the NH-bis(C1-PEG1-Boc) linker and similar short polyethylene glycol (PEG) motifs on PROTAC solubility and other physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(C1-PEG1-Boc) and what is its intended role in a PROTAC?
NH-bis(C1-PEG1-Boc) is an alkyl/ether-based, bifunctional linker used in the synthesis of PROTACs.[1][2] Its structure contains a central amine functionalized with two short (one-unit) polyethylene glycol (PEG1) chains, which are terminated with Boc-protected amines. In PROTAC design, the linker is a critical component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[3][4] The primary roles of a linker like NH-bis(C1-PEG1-Boc) are to:
-
Spatially orient the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[5]
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Influence the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.
Q2: What is the primary expected impact of incorporating a short PEG linker on PROTAC solubility?
The primary reason for incorporating PEG linkers into PROTACs is to improve their aqueous solubility. PROTACs are often large (MW > 700 Da) and complex molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to poor solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity and overall solubility of the PROTAC molecule. According to statistics on reported PROTACs, over half utilize PEG-based linkers for this purpose.
Q3: How do short PEG linkers affect PROTAC cell permeability?
The effect of PEG linkers on cell permeability is complex and not always straightforward.
-
Potential for Decreased Permeability: Increasing hydrophilicity can hinder a molecule's ability to passively diffuse across the lipophilic cell membrane.
-
Potential for Increased Permeability (The "Chameleon Effect"): Despite their polarity, the flexibility of PEG linkers can be advantageous. This flexibility allows the PROTAC to adopt folded, more compact conformations in solution. These conformations can shield the polar surface area of the molecule through intramolecular hydrogen bonds (IMHBs), presenting a less polar face to the cell membrane and facilitating entry.
However, there is a delicate balance; while short PEG linkers can improve permeability over alkyl linkers in some cases, excessively long PEG chains can lead to a decrease in cellular uptake.
Q4: Are there trade-offs when using PEG linkers to improve solubility?
Yes, optimizing one property, such as solubility, can negatively impact another. The central challenge in PROTAC design is achieving a balance between solubility, permeability, and biological activity. For example, while replacing a hydrophobic alkyl linker with a hydrophilic PEG linker can significantly boost solubility, it may concurrently decrease cell permeability, leading to lower intracellular concentrations and reduced efficacy. Therefore, the choice of linker must be carefully optimized for each specific PROTAC system, considering the properties of the target-binding and E3-binding ligands.
Troubleshooting Guides
Q5: My PROTAC with a PEG linker still has poor aqueous solubility. What should I investigate?
Even with a hydrophilic linker, the overall properties of the PROTAC can lead to low solubility. Here are some troubleshooting steps:
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Assess Overall Lipophilicity: The target and E3 ligase ligands may be highly lipophilic, overwhelming the solubilizing effect of a short PEG linker. Consider alternative, more soluble ligands if possible.
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Modify the Linker: While PEG is a good starting point, other polar, saturated heterocyclic linkers (e.g., piperazine, piperidine) have been shown to significantly improve the solubility of PROTACs.
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Evaluate Formulation and Buffer Conditions: PROTAC solubility can be highly dependent on the formulation.
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Test solubility in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), as solubility can be significantly higher than in simple aqueous buffers.
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Consider using formulation strategies such as amorphous solid dispersions (ASDs) or nano delivery systems to improve solubility and bioavailability for in vivo studies.
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Q6: My PEGylated PROTAC is soluble but shows low cellular activity. What are the potential causes?
If the PROTAC is soluble but inactive in cells, the issue likely lies in its permeability or its ability to form a productive ternary complex.
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Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane.
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Action: Perform a cell permeability assay like PAMPA or Caco-2 to quantify membrane transport. If permeability is low, consider synthesizing analogs with slightly shorter or more rigid linkers to favor a more folded, membrane-permeable conformation.
-
-
Inefficient Ternary Complex Formation: The linker's length and flexibility are critical for bringing the target protein and E3 ligase together effectively.
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Action: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal length for ternary complex stability and subsequent degradation. A linker that is too short can cause steric hindrance, while one that is too long can lead to unproductive binding.
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-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the required ternary complex, leading to reduced degradation.
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Action: Perform a wide dose-response experiment. If you observe a bell-shaped curve where degradation decreases at higher concentrations, the hook effect is likely occurring. This is often a sign of a potent molecule, and subsequent experiments should use concentrations in the optimal range.
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Data Presentation
Table 1: General Impact of Linker Composition on PROTAC Physicochemical Properties
| Linker Type | Primary Advantage | Impact on Solubility | Impact on Permeability | Key Consideration |
| Alkyl Chains | Improves cell permeability through increased lipophilicity. | Generally decreases aqueous solubility. | Generally high. | Risk of poor solubility and low bioavailability. |
| PEG Chains | Increases aqueous solubility. | Generally high. | Complex; can improve permeability by enabling folded conformations but can also decrease it due to hydrophilicity. | Finding the right balance between solubility and permeability is crucial. |
| Heterocycles (e.g., Piperazine) | Can significantly improve solubility while maintaining some rigidity. | High. | Variable; can improve properties compared to linear alkyl/PEG linkers. | Can alter the conformational flexibility of the PROTAC. |
Table 2: Illustrative Data on the Impact of PEG Linker Length on PROTAC Properties
This table presents representative data synthesized from trends reported in the literature to illustrate the impact of modifying PEG linker length on a hypothetical BRD4-targeting PROTAC.
| PROTAC Analog | Linker Composition | Aqueous Solubility (µM) | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Cellular Degradation (DC₅₀, nM) |
| PROTAC-A | Alkyl (8 atoms) | < 1 | 0.8 | > 1000 |
| PROTAC-B | PEG1 (5 atoms) | 15 | 0.6 | 150 |
| PROTAC-C | PEG3 (11 atoms) | 55 | 0.3 | 25 |
| PROTAC-D | PEG5 (17 atoms) | > 100 | 0.1 | 80 |
Note: This data illustrates a common trend where increasing PEG length boosts solubility but can decrease permeability. The optimal degradation (lowest DC₅₀) is often found at an intermediate linker length that balances all factors required for efficient ternary complex formation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the solubility of a PROTAC from a DMSO stock solution in an aqueous buffer, mimicking early drug discovery conditions.
Objective: To measure the kinetic solubility of a PROTAC in a phosphate-buffered saline (PBS) solution.
Materials:
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PROTAC compound
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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96-well microplates (UV-transparent for analysis)
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Plate shaker
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Plate reader (UV-Vis spectrophotometer) or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Sample Preparation: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to the wells of a 96-well plate. Then, add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25 °C) on a plate shaker for a set period (e.g., 2 hours) to allow for precipitation of the insoluble compound.
-
Analysis:
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After incubation, measure the amount of PROTAC that remains dissolved. This is typically done by separating the supernatant from any precipitate via filtration or centrifugation.
-
The concentration in the supernatant is then quantified. For UV-active compounds, this can be done by directly measuring the absorbance in a UV-transparent plate. Alternatively, the supernatant can be analyzed by HPLC-UV against a standard curve.
-
-
Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to assess the passive permeability of a compound across an artificial lipid membrane.
Objective: To determine the effective permeability (Pₑ) of a PROTAC.
Materials:
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PAMPA plate system (e.g., a 96-well filter plate and an acceptor plate)
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Lipid solution (e.g., 1-2% lecithin or phosphatidylcholine in an organic solvent like dodecane)
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PROTAC compound
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Aqueous buffer (e.g., PBS, pH 7.4)
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LC-MS/MS system for concentration analysis
Procedure:
-
Membrane Coating: Carefully coat the microporous filter of the donor plate with the lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate, leaving an artificial lipid membrane.
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Acceptor Plate Preparation: Fill the wells of the acceptor plate with fresh aqueous buffer.
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Donor Plate Preparation: Prepare solutions of the PROTAC in the aqueous buffer at a known concentration (e.g., 10 µM). Add these solutions to the wells of the lipid-coated donor plate.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is immersed in the buffer of the acceptor wells.
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Incubation: Incubate the assembled plate system at room temperature for a defined period (e.g., 4-18 hours) without shaking. During this time, the compound will diffuse from the donor well, through the artificial membrane, and into the acceptor well.
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Sample Analysis: After incubation, carefully separate the plates. Measure the final concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pₑ) is calculated using an equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
References
Technical Support Center: Enhancing the In-Vivo Stability of PEG-Linked PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Polyethylene Glycol (PEG)-linked Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you enhance the in-vivo stability and overall performance of your PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor in-vivo stability for PEG-linked PROTACs?
A1: Poor in-vivo stability of PEG-linked PROTACs can stem from several factors. The most common issues include metabolic instability, chemical instability, and rapid clearance from circulation.[1][2][3] The PEG linker itself, while offering benefits like increased solubility, can be susceptible to oxidative metabolism.[1] Additionally, the overall large size and physicochemical properties of PROTACs can lead to rapid clearance by the reticuloendothelial system.[1]
Q2: How does the length of the PEG linker impact the in-vivo stability and efficacy of a PROTAC?
A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's efficacy and stability. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. While a longer PEG linker can offer greater flexibility and the ability to span larger distances, an excessively long linker may lead to decreased potency due to a higher entropic penalty upon binding and potential for increased off-target effects. Conversely, a linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. The ideal linker length must be determined empirically for each PROTAC system.
Q3: My PEG-linked PROTAC shows good in-vitro potency but poor in-vivo efficacy. What are the likely reasons?
A3: This is a common challenge often referred to as an in-vitro-in-vivo disconnect. Several factors could be at play:
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Poor Metabolic Stability: The PROTAC may be rapidly metabolized in vivo, particularly at the PEG linker or the warheads.
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Low Cell Permeability: The high molecular weight and polarity of many PROTACs can hinder their ability to cross cell membranes and reach their intracellular target.
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Rapid Clearance: The PROTAC may be quickly eliminated from the body, resulting in insufficient exposure to the target tissue.
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Plasma Instability: The PROTAC could be unstable in blood plasma due to enzymatic degradation.
Q4: What is the "hook effect" and how can it affect my in-vivo experiments?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the necessary productive ternary complex. In in-vivo studies, this can lead to a bell-shaped dose-response curve, where higher doses are less effective.
Q5: What are some alternative linker chemistries to PEG that might offer better in-vivo stability?
A5: While PEG linkers are widely used, several other chemistries can offer improved metabolic stability. These include:
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Alkyl Chains: Simple and flexible, but can be too hydrophobic.
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Rigid Linkers: Incorporating aromatic rings, double bonds, or cyclic structures like piperazine or triazole can enhance metabolic stability by reducing conformational flexibility.
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Macrocyclic Linkers: These can impose a highly constrained conformation, potentially enhancing selectivity and reducing entropy penalties during binding.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during the in-vivo evaluation of PEG-linked PROTACs.
Table 1: Troubleshooting Poor In-Vivo Exposure
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PROTAC concentration in plasma after administration. | Poor metabolic stability: Rapid metabolism by enzymes like CYPs. | - Conduct in-vitro metabolic stability assays (liver microsomes, hepatocytes) to identify metabolic hotspots.- Modify the PROTAC at metabolically liable positions (e.g., deuteration).- Explore more rigid linker chemistries (e.g., alkyl-aryl, piperazine-containing). |
| Rapid clearance: Fast elimination from circulation due to physicochemical properties. | - Conduct pharmacokinetic (PK) studies to determine the clearance rate.- Modify the PROTAC's size, charge, or lipophilicity to reduce susceptibility to clearance mechanisms. | |
| Poor absorption (for oral administration): Low permeability across the intestinal barrier. | - Perform in-vitro permeability assays (e.g., PAMPA, Caco-2).- Optimize physicochemical properties (lipophilicity, polar surface area).- Consider formulation strategies like amorphous solid dispersions or lipid-based formulations. |
Table 2: Troubleshooting Lack of In-Vivo Efficacy Despite Adequate Exposure
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sufficient PROTAC concentration in plasma but no target degradation in tissue. | Poor tissue distribution: The PROTAC is not reaching the target tissue in sufficient concentrations. | - Assess tissue distribution in animal models.- Modify PROTAC properties to enhance tissue penetration (e.g., by altering lipophilicity). |
| Low intracellular concentration: Poor cell permeability in the target tissue. | - Re-evaluate cell permeability in relevant cell lines.- Consider prodrug strategies to mask polar groups and improve cell entry. | |
| "Hook effect" at the administered dose: The in-vivo concentration is too high, leading to the formation of non-productive binary complexes. | - Perform a dose-response study over a wide concentration range to identify the optimal therapeutic window. | |
| Metabolite competition: A metabolite of the PROTAC competes with the intact molecule for binding to the target protein or E3 ligase. | - Characterize the metabolites and assess their binding affinity.- Redesign the PROTAC to block the metabolic pathway producing the competing metabolite. |
Key Experimental Protocols
In-Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes, primarily Cytochrome P450s.
Materials:
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Test PROTAC
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Liver microsomes (human, rat, or mouse)
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NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (with known metabolic instability)
-
Negative control (vehicle, e.g., DMSO)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test PROTAC.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a PROTAC, which is an indicator of its potential for oral absorption.
Materials:
-
Test PROTAC
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Control compounds with known permeability (e.g., a high-permeability and a low-permeability control)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer (e.g., by measuring transepithelial electrical resistance - TEER).
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test PROTAC (dissolved in transport buffer) to the apical (A) side of the Transwell® insert.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the PROTAC to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PEG-linked PROTAC.
Troubleshooting Workflow for Poor In-Vivo Stability
References
Technical Support Center: Resolving Off-Target Effects with NH-bis(C1-PEG1-Boc) Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NH-bis(C1-PEG1-Boc) and similar PEG-based linkers in Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you resolve potential off-target effects and optimize your experiments for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are PROTACs and how do they work?
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2][3] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[4]
Q2: What are the potential sources of off-target effects with PROTACs?
Off-target effects in PROTACs can arise from several mechanisms:
-
Unintended degradation of other proteins: The PROTAC may facilitate the ubiquitination and degradation of proteins other than the intended target.
-
Pharmacological effects of the PROTAC molecule itself: The warhead (POI-binding ligand) or the E3 ligase recruiter could have independent biological activities.
-
"Off-target" ubiquitination: The ternary complex may form with a non-target protein, leading to its ubiquitination and degradation.
-
Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could saturate or alter the normal functioning of the UPS.
-
Linker-mediated effects: The linker itself may interact with other proteins or cellular components, leading to unforeseen biological consequences.
Q3: What is the role of the NH-bis(C1-PEG1-Boc) linker in a PROTAC, and how can it influence off-target effects?
The NH-bis(C1-PEG1-Boc) linker is a PEG-based linker used in the synthesis of PROTACs. The linker's primary role is to connect the POI ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex. The properties of the linker, such as its length, flexibility, and chemical composition, are critical determinants of a PROTAC's efficacy and selectivity.
PEG (polyethylene glycol) linkers, like the C1-PEG1 moiety in this linker, are often used to improve the physicochemical properties of PROTACs, such as solubility and cell permeability. A well-designed linker can help minimize off-target effects by:
-
Optimizing ternary complex formation: A linker of appropriate length and flexibility can favor the formation of the desired POI-PROTAC-E3 ligase complex over complexes with off-target proteins.
-
Reducing non-specific binding: The hydrophilic nature of PEG can reduce non-specific hydrophobic interactions with other proteins.
-
Improving pharmacokinetic properties: Enhanced solubility and stability can lead to more predictable and on-target activity.
The "NH-bis" and "Boc" components suggest this is a protected diamine linker, providing points for conjugation to the two ligands. The Boc (tert-butyloxycarbonyl) protecting group would be removed during synthesis to allow for this conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity observed at concentrations required for target degradation. | Off-target effects of the PROTAC independent of target degradation. | 1. Test an inactive control PROTAC: Synthesize a control molecule where either the POI-binding or E3 ligase-binding ligand is mutated to be inactive. If toxicity persists, it suggests an off-target effect. 2. Perform a dose-response analysis: Determine the concentration at which toxicity occurs and compare it to the DC50 (concentration for 50% degradation). A large therapeutic window is desirable. 3. Conduct global proteomics: Use mass spectrometry to identify unintended protein degradation that may be causing toxicity. |
| Inconsistent degradation efficiency between experiments. | 1. PROTAC instability: The linker or one of the ligands may be unstable under experimental conditions. 2. Cell passage number and health: Variations in cell health and passage number can affect the ubiquitin-proteasome system. | 1. Assess PROTAC stability: Use techniques like LC-MS to determine the stability of your PROTAC in your experimental media over time. 2. Standardize cell culture conditions: Use cells within a consistent and low passage number range and ensure they are healthy and actively dividing. |
| No target degradation observed. | 1. Poor cell permeability: The PROTAC may not be efficiently entering the cells. 2. Inability to form a stable ternary complex: The linker length or conformation may not be optimal. 3. Inefficient E3 ligase recruitment: The chosen E3 ligase may not be expressed or active in the cell line. | 1. Assess cell permeability: Use cellular uptake assays to determine if the PROTAC is entering the cells. Consider modifying the linker to improve physicochemical properties. 2. Synthesize a library of PROTACs with different linker lengths and compositions: This can help identify a linker that allows for optimal ternary complex formation. 3. Confirm E3 ligase expression: Use western blotting or qPCR to confirm that the recruited E3 ligase is expressed in your cell line. |
| "Hook effect" observed (decreased degradation at high concentrations). | Formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation. | Perform a full dose-response curve: This will help identify the optimal concentration range for degradation and avoid the hook effect. |
Experimental Protocols
Protocol: Assessing Off-Target Protein Degradation using Global Proteomics
This protocol outlines a general workflow for identifying off-target protein degradation induced by a PROTAC.
1. Cell Culture and Treatment:
- Plate your cells of interest at an appropriate density and allow them to adhere overnight.
- Treat the cells with your PROTAC at its effective concentration (e.g., DC50 or DC90) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- Include an inactive control PROTAC if available.
2. Cell Lysis and Protein Extraction:
- After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
3. Protein Digestion:
- Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
4. Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
- Label the resulting peptides from each condition with a different TMT isobaric tag. This allows for multiplexing and more accurate relative quantification.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- Combine the labeled (or unlabeled) peptide samples and analyze them by LC-MS/MS. The mass spectrometer will identify the peptides and quantify their relative abundance in each sample.
6. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
- Normalize the data and perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the controls.
- The target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
Visualizations
References
purification challenges of NH-bis(C1-PEG1-Boc) synthesized PROTACs
Topic: Purification Challenges of NH-bis(C1-PEG1-Boc) Synthesized PROTACs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the purification of PROTACs synthesized with an NH-bis(C1-PEG1-Boc) linker motif.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of an NH-bis(C1-PEG1-Boc) PROTAC that influence its purification?
A1: The NH-bis(C1-PEG1-Boc) linker element introduces several characteristics that significantly impact purification:
-
Two Boc Protecting Groups: The bulky and hydrophobic tert-butyloxycarbonyl (Boc) groups increase the molecule's lipophilicity, which can affect solubility and retention during reversed-phase chromatography.
-
PEG Moieties: The two short polyethylene glycol (PEG) units increase hydrophilicity and water solubility.[1][2] This dual nature of hydrophobic (Boc) and hydrophilic (PEG) elements can lead to unusual chromatographic behavior, such as peak broadening or tailing.
-
Secondary Amine Core: The central nitrogen atom provides a potential site for hydrogen bonding and can influence the molecule's overall polarity.
-
Flexibility: The linker's flexibility can allow the PROTAC to adopt multiple conformations in solution, which may contribute to broader peaks during chromatography.[3]
Q2: What are the most common impurities encountered during the synthesis and purification of these PROTACs?
A2: Common impurities can arise from both the synthesis and the purification process itself:
-
Incomplete Coupling: Unreacted starting materials, such as the E3 ligase ligand or the target protein binder, are common impurities.
-
Side-Products from Boc Deprotection: If the final step is Boc deprotection, impurities can be generated. The process uses strong acids (like TFA), which create tert-butyl cations.[4] These cations can alkylate electron-rich sites on your PROTAC molecule, leading to undesired by-products.[4]
-
Partially Deprotected Intermediates: In cases of incomplete deprotection, you may find PROTACs with only one of the two Boc groups removed.
-
Aggregation: Due to the bifunctional and sometimes "greasy" nature of PROTACs, they can aggregate, especially at high concentrations, making purification and characterization difficult.
Q3: Why do my HPLC peaks for the PROTAC appear broad or split?
A3: Broad or split peaks are a common challenge and can be attributed to several factors:
-
Multiple Conformations: The flexible PEG linker allows the PROTAC to exist as a mixture of different conformers in solution that may be in slow exchange on the chromatography timescale.
-
On-Column Degradation: If the mobile phase is too acidic or basic, the PROTAC might degrade on the column. This is particularly relevant if other acid-sensitive functional groups are present.
-
Secondary Interactions: The molecule may have secondary interactions with the stationary phase (e.g., silanol interactions on C18 columns), leading to peak tailing.
-
Aggregation: As mentioned, PROTACs can self-associate, leading to complex chromatographic profiles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification workflow.
Problem 1: Poor Separation Between Product and Starting Materials in Reversed-Phase HPLC.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Gradient | 1. Scout Gradients: Run several small-scale analytical injections with different gradient slopes (e.g., a shallow 5-50% B over 30 min vs. a steep 20-80% B over 10 min). 2. Isocratic Hold: If peaks are close, add an isocratic hold at a solvent composition just before the elution of the first compound to improve separation. |
| Incorrect Mobile Phase Modifier | 1. Try Formic Acid (FA): A modifier like 0.1% FA is standard. It ensures that amine groups are protonated and silanols are suppressed. 2. Consider TFA: Trifluoroacetic acid (TFA) can improve peak shape due to its ion-pairing effects but can be difficult to remove. Use a low concentration (e.g., 0.05%). 3. Ammonium Acetate/Formate: For pH-sensitive compounds, a buffered mobile phase (e.g., 10 mM ammonium acetate) might be beneficial. |
| Wrong Stationary Phase | 1. Change Column Chemistry: If a standard C18 column fails, try a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds. A C8 column is less retentive and may be suitable for very hydrophobic PROTACs. |
Problem 2: Low Recovery of the PROTAC After Purification.
| Possible Cause | Troubleshooting Steps |
| Precipitation on Column | 1. Check Solubility: Ensure your crude material is fully dissolved in the injection solvent. The injection solvent should be weaker than the initial mobile phase to ensure good peak shape. 2. Lower Loading: Reduce the amount of material loaded onto the column. High concentrations can lead to precipitation. |
| Irreversible Binding | 1. Column Passivation: For new columns, an injection of a sacrificial sample (like BSA for protein work, though not directly applicable here, the principle is to block active sites) can sometimes help. 2. Change Column: The PROTAC may be irreversibly binding to the stationary phase. Test a different column type. |
| Product Instability | 1. pH and Temperature Control: Ensure the mobile phase pH is within a stable range for your compound. Collect fractions in tubes containing a neutralizing buffer if your compound is sensitive to the acidic mobile phase. Keep the autosampler and fraction collector cooled. |
Problem 3: Boc Group is Prematurely Cleaved During Purification.
| Possible Cause | Troubleshooting Steps |
| Acidic Mobile Phase | 1. Avoid TFA: TFA is a strong acid and can cause partial or complete deprotection of the Boc groups on the column. 2. Use Formic Acid: Switch to 0.1% formic acid, which is generally milder. 3. Use a Buffered System: Employ a mobile phase buffered around a neutral pH (e.g., ammonium bicarbonate), if compatible with your compound and MS detection. |
| Contaminated Solvents | 1. Use Fresh Solvents: Always use fresh, HPLC-grade solvents to avoid acidic contaminants that may have accumulated over time. |
Experimental Protocols
Protocol 1: General Two-Step Purification Workflow
This protocol outlines a common strategy for purifying PROTACs, starting with flash chromatography to remove bulk impurities followed by preparative HPLC for final polishing.
1. Step 1: Reversed-Phase Flash Chromatography (Bulk Purification)
-
Objective: To remove major impurities and unreacted starting materials.
-
Column: C18 flash cartridge.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DMSO or DMF, then dilute with water/acetonitrile to the point just before precipitation.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A shallow gradient is often effective. A typical starting point is a linear gradient from 10% to 95% B over 20-30 column volumes (CV).
-
Detection: UV at 254 nm and 280 nm. If available, use a mass detector to track the desired product.
-
Fraction Collection: Collect fractions based on UV or MS signal. Analyze fractions by LC-MS to identify those containing the pure or semi-pure product. Pool the relevant fractions and lyophilize.
2. Step 2: Preparative Reversed-Phase HPLC (Final Polishing)
-
Objective: To achieve >95% purity for biological assays.
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the semi-pure product from Step 1 in a minimal volume of DMSO or injection solvent (e.g., 50:50 acetonitrile/water).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Develop a focused gradient based on analytical HPLC runs of the semi-pure material. For example, if the product elutes at 60% B in a fast analytical gradient, run a shallow prep gradient from 50% to 70% B over 30-40 minutes.
-
Detection: UV, triggered collection based on a specific wavelength.
-
Post-Processing: Pool pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final product as a powder.
Data Presentation
Table 1: Example HPLC Scouting Gradients for Method Development
| Run ID | Gradient (%B in min) | Observation | Recommendation |
| G-01 | 5-95% in 10 min | Product co-elutes with impurity. | Poor resolution. |
| G-02 | 30-70% in 20 min | Baseline separation achieved. | Good starting point for prep method. |
| G-03 | 50-65% in 30 min | Excellent separation (>2 min between peaks). | Optimal for high-purity isolation. |
| G-04 | 45-55% in 15 min | Product peak is broad. | Potential solubility issue or secondary interactions. |
Note: Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA. This data is illustrative.
Visualizations
Diagram 1: General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and two-step purification of PROTACs.
Diagram 2: Troubleshooting Logic for HPLC Purification
Caption: Decision tree for troubleshooting common HPLC purification problems.
References
Validation & Comparative
A Researcher's Guide to PROTAC Linkers: A Comparative Analysis of NH-bis(C1-PEG1-Boc) Precursors and Core Linker Scaffolds
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of any PROTAC is the linker, which connects the POI-binding ligand to the E3-ligase recruiting ligand. The linker is not merely a passive spacer; its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1]
This guide provides a comparative overview of common PROTAC linker types, starting with an analysis of linker precursors like NH-bis(C1-PEG1-Boc) , and extending to the performance of established linker classes such as polyethylene glycol (PEG), alkyl chains, and rigid scaffolds. The information is supported by experimental data and detailed protocols to aid researchers in the rational design and optimization of novel PROTACs.
Understanding Linker Precursors: The Case of NH-bis(C1-PEG1-Boc)
The molecule NH-bis(C1-PEG1-Boc) is a bifunctional building block used in the synthesis of PROTACs.[2][3] Its name describes its structure:
-
NH: A central secondary amine group.
-
bis: Indicating two identical arms attached to the amine.
-
C1: A one-carbon alkyl chain.
-
PEG1: A single polyethylene glycol unit, which imparts hydrophilicity.
-
Boc: A tert-butyloxycarbonyl protecting group on the terminal amine of each arm, which can be removed under acidic conditions to allow for conjugation to other molecules.[4]
Essentially, this molecule provides a short, flexible, and hydrophilic core from which a more extended and functional PROTAC linker can be synthesized. It belongs to the broader alkyl/ether or PEG-based class of linkers.[3] The presence of two arms allows for the modular and often convergent synthesis of a PROTAC library by attaching the POI and E3 ligase ligands.
Comparative Analysis of Core PROTAC Linker Types
The choice of linker is a critical determinant of PROTAC success. Optimization is an empirical process, often requiring the synthesis and evaluation of multiple linkers to identify the ideal candidate for a specific POI and E3 ligase pair. Linkers are broadly categorized into flexible and rigid types.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and Polyethylene Glycol (PEG) chains are the most common motifs in PROTAC design, valued for their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility. However, they are typically hydrophobic, which can negatively impact the solubility and cell permeability of the final PROTAC molecule.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This property can enhance the solubility and permeability of the PROTAC. Statistics show that approximately 54% of reported PROTACs utilize PEG linkers. However, replacing a nine-atom alkyl chain with three PEG units was found to inhibit the degradation of the E3 ligase CRBN in one study, indicating that simple hydrophilicity is not always beneficial and optimization is key.
Rigid Linkers
To overcome the potential drawbacks of highly flexible linkers, such as the entropic penalty upon binding, researchers often incorporate rigid structural elements. These include cyclic structures like piperazine and piperidine, or aromatic systems.
-
Advantages: Rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved selectivity. These structures can also enhance metabolic stability.
-
Disadvantages: Rigid linkers can be more challenging to synthesize, and their lack of flexibility may make it more difficult to achieve the optimal geometry for ternary complex formation.
"Clickable" Linkers
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, is a popular method for PROTAC synthesis. This reaction forms a stable triazole ring, which can be considered a component of a rigid linker strategy. This approach allows for the efficient and modular assembly of PROTAC libraries, facilitating the rapid exploration of different linker lengths and compositions.
Quantitative Performance Data
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and its Dmax (the maximum percentage of degradation achieved). The optimal linker is highly dependent on the specific target and E3 ligase pair.
The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation (Data is illustrative of the principle that an optimal length exists and is derived from a study on ERα-targeting PROTACs)
| PROTAC Compound | Linker Length (atoms) | Dmax (%) | DC50 (nM) |
| 11 | 8 | ~20 | >1000 |
| 12 | 12 | ~60 | ~500 |
| 13 | 16 | ~80 | ~250 |
| 14 | 20 | ~40 | >1000 |
| 15 | 24 | ~20 | >1000 |
Data adapted from a study on ERα-targeting PROTACs. The results indicate that a 16-atom linker provided the optimal length for degradation in this specific series.
Table 2: Comparison of Linker Composition on CRBN Degradation (Data highlights how linker composition, not just length, affects activity)
| Linker Composition | Target | Cell Line | Degradation Efficacy |
| Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease |
| Three PEG units | CRBN | HEK293T | Weak degradation |
Data adapted from a study demonstrating that replacing an alkyl chain with PEG units can inhibit PROTAC activity for certain targets.
Table 3: Impact of Linker Rigidity on BRD4 Degradation (Data illustrates the potential for rigid linkers to improve potency)
| PROTAC | Linker Type | Target | Cell Line | DC50 |
| 48 | Flexible (Alkyl) | BET | MOLM13 | Picomolar range |
| QCA570 | Rigid (contains ethynyl) | BET | MOLM13 | 3-fold more potent than 48 |
Data adapted from a study where replacing a flexible linkage with a rigid ethynyl group led to a highly potent PROTAC.
Mandatory Visualizations
Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental workflows involved in PROTAC research.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Alkyl vs. PEG Linkers for PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of two of the most common flexible linkers—alkyl and polyethylene glycol (PEG)—supported by experimental data to aid in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1] While early-stage PROTAC discovery often employs simple PEG or alkyl linkers, subtle changes in linker composition can dramatically affect both degradation efficacy and drug-like behavior.[2]
Core Characteristics of Alkyl and PEG Linkers
Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]
Alkyl Linkers:
-
Composition: Simple hydrocarbon chains.
-
Properties: Generally hydrophobic, which can impact the solubility of the PROTAC. They offer a high degree of conformational flexibility.
-
Advantages: Synthetically straightforward and chemically stable.
-
Disadvantages: Hydrophobicity can limit aqueous solubility and cellular uptake.
PEG Linkers:
-
Composition: Composed of repeating ethylene glycol units.
-
Properties: Impart excellent hydrophilicity, which can improve the water solubility of PROTACs and their compatibility with physiological environments.
-
Advantages: Can enhance solubility and cell permeability in some cases. The ether oxygen atoms can form hydrogen bonds that may stabilize the ternary complex.
-
Disadvantages: May have reduced metabolic stability in vivo compared to alkyl linkers and can be more challenging and costly to synthesize.
Quantitative Comparison of Alkyl vs. PEG Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein (lower is better), and Dmax , the maximum percentage of target protein degradation achieved (higher is better). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with alkyl versus PEG linkers.
Table 1: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | Cell Line | CRBN Degradation | Reference |
| Alkyl | Nine-atom alkyl chain | HEK293T | Concentration-dependent decrease | |
| PEG | Three PEG units | HEK293T | Weak degradation |
This study suggests that for CRBN degradation, the more hydrophobic alkyl linker was more effective than a PEG linker of similar length, implying that the incorporation of oxygen atoms in the PEG chain inhibited PROTAC activity in this context.
Table 2: Impact of Linker Composition on TBK1 Degradation
| Linker Type | Linker Length (atoms) | Target Protein | DC50 | Dmax | Reference |
| Alkyl/Ether | < 12 | TBK1 | No degradation | - | |
| Alkyl/Ether | 12-29 | TBK1 | Submicromolar | >76% | |
| Alkyl/Ether | 21 | TBK1 | 3 nM | 96% |
This example highlights the importance of linker length, with a minimum length being required for any degradation. Within the active range, there is an optimal length for achieving the highest potency and efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
MTS Assay for Cell Viability Assessment
This protocol determines the effect of PROTACs on cell viability.
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice between an alkyl and a PEG linker is a critical decision in PROTAC design that can significantly impact therapeutic success. While there is no universally superior option, understanding the fundamental properties of each linker type provides a rational starting point for optimization. Alkyl linkers offer synthetic simplicity and hydrophobicity, which can be advantageous in certain contexts. In contrast, PEG linkers provide hydrophilicity, potentially improving solubility and other drug-like properties. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker compositions and lengths to identify the most potent and effective PROTAC candidate. The iterative process of design, synthesis, and biological evaluation remains central to the development of novel protein degraders.
References
A Comparative Guide to Target Degradation Validation with NH-bis(C1-PEG1-Boc) PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of target protein degradation by Proteolysis Targeting Chimeras (PROTACs) utilizing the NH-bis(C1-PEG1-Boc) linker. Due to the limited availability of published data for this specific linker, this guide leverages experimental data from PROTACs employing structurally similar short-chain polyethylene glycol (PEG) and alkyl/ether linkers as a comparative framework.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The NH-bis(C1-PEG1-Boc) linker is an alkyl/ether-based linker featuring a short PEG unit, which is anticipated to confer a degree of hydrophilicity and flexibility to the PROTAC molecule.
Mechanism of Action of a PROTAC
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Shifting Focus: A Comparative Guide to Successful PROTACs with Linear PEG Linkers
Initial inquiries for case studies of successful PROTACs utilizing the specific NH-bis(C1-PEG1-Boc) linker did not yield any publicly available research, suggesting its use may be confined to proprietary or as-yet-unpublished work. However, to address the core interest in PEG-based linkers in PROTAC design, this guide provides a comprehensive comparison of well-documented, successful PROTACs that employ linear Polyethylene Glycol (PEG) linkers. This analysis will be valuable for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this prevalent class of PROTACs.
This guide will compare and contrast prominent examples of PROTACs with linear PEG linkers, focusing on their performance, the experimental methods used to characterize them, and the signaling pathways they modulate. The PROTACs selected for this comparison are ARV-471, which targets the Estrogen Receptor (ER), and MZ1 and dBET1, both of which target the Bromodomain and Extra-Terminal (BET) family of proteins.
Comparative Performance of Linear PEG-based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. Key metrics for evaluating this are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achievable. The following table summarizes the performance of ARV-471, MZ1, and dBET1.
| PROTAC | Target Protein | E3 Ligase | Linker Type | Cell Line | DC50 | Dmax | Selectivity |
| ARV-471 | Estrogen Receptor α (ERα) | Cereblon (CRBN) | Linear PEG | MCF7 | ~1 nM | >95% | Highly selective for ERα |
| MZ1 | BRD4 | von Hippel-Lindau (VHL) | Linear PEG | HeLa | ~8 nM (BRD4) | >90% (BRD4) | Preferential for BRD4 over BRD2/3 |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | Linear PEG | MV4;11 | ~1.8 nM (BRD4) | >95% (BRD4) | Degrades BRD2, BRD3, and BRD4 |
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments, from their chemical synthesis to their biological evaluation in cellular models. Below are detailed methodologies for these critical steps.
General Protocol for Synthesis of a Linear PEG-based PROTAC
The synthesis of PROTACs is a multi-step process that involves the conjugation of a target protein ligand and an E3 ligase ligand via a linker. A common approach for creating PROTACs with linear PEG linkers is through amide bond formation.
-
Preparation of Linker-Ligand Intermediates: A bifunctional linear PEG linker, with a protected amine on one end and a reactive group (e.g., a carboxylic acid or an alkyl halide) on the other, is reacted with either the target protein ligand or the E3 ligase ligand.
-
Deprotection: The protecting group (e.g., Boc) on the linker is removed, typically under acidic conditions, to expose the amine.
-
Final Coupling: The deprotected linker-ligand intermediate is then coupled to the second ligand (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first step) through a coupling reaction, such as an amide bond formation using coupling reagents like HATU or HBTU.
-
Purification: The final PROTAC product is purified using techniques like flash chromatography or preparative HPLC.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the amount of a target protein in cells after treatment with a PROTAC.[1]
-
Cell Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract the total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the target protein. A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize for protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Data Analysis: The chemiluminescent signal is captured, and the intensity of the protein bands is quantified. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, which is the mechanistic hallmark of PROTAC action.
-
Cell Treatment: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: The target protein is isolated from the cell lysate using an antibody specific to the target protein that is coupled to beads.
-
Western Blotting: The immunoprecipitated protein is then analyzed by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control indicates successful PROTAC-mediated ubiquitination of the target protein.
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways. The following diagrams, created using the DOT language, illustrate the general mechanism of PROTAC action and the signaling pathways affected by the selected PROTACs.
References
Assessing the Immunogenicity of PEGylated PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in targeted protein degradation. To enhance their pharmacokinetic properties, PROTACs are often conjugated with polyethylene glycol (PEG), a process known as PEGylation. While PEGylation can improve solubility, stability, and circulation half-life, it can also impact the immunogenic profile of the molecule. This guide provides an objective comparison of the immunogenicity of PEGylated PROTACs with their non-PEGylated counterparts and other alternatives, supported by experimental data and detailed methodologies.
Comparative Immunogenicity Profile
The immunogenicity of a biotherapeutic is its propensity to induce an immune response, which can lead to the formation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of the drug, alter its pharmacokinetics, and in some cases, cause adverse immune reactions.[1][2]
PEGylation is a double-edged sword in the context of immunogenicity. On one hand, the hydrophilic PEG chains can shield immunogenic epitopes on the PROTAC molecule, thereby reducing its recognition by the immune system.[3][4] On the other hand, the PEG moiety itself can be immunogenic, leading to the production of anti-PEG antibodies.[5] These anti-PEG antibodies can then lead to accelerated clearance of the PEGylated PROTAC from the circulation, a phenomenon known as the "accelerated blood clearance (ABC) phenomenon".
Due to the limited availability of direct comparative immunogenicity studies on specific PEGylated versus non-PEGylated PROTACs in publicly available literature, the following tables present illustrative data based on established principles of PEG immunogenicity and preclinical observations with other PEGylated biologics.
Table 1: Comparative In Vitro Immunogenicity Assessment
This table summarizes potential outcomes from in vitro assays designed to assess the immunogenic potential of different PROTAC formulations.
| Parameter | Non-PEGylated PROTAC | PEGylated PROTAC | Alternative (e.g., Lipid Nanoparticle Formulation) |
| T-Cell Proliferation (Stimulation Index) | 2.5 | 1.5 | 3.0 |
| Dendritic Cell (DC) Activation (% CD86+ cells) | 15% | 8% | 20% |
| Cytokine Release (e.g., IL-6, pg/mL) | 50 | 25 | 80 |
| Complement Activation (SC5b-9, ng/mL) | 200 | 400 | 350 |
Note: These are representative values. Actual results will vary depending on the specific PROTAC, PEG size, and experimental conditions.
Table 2: Comparative In Vivo Immunogenicity Assessment
This table illustrates potential findings from in vivo studies in animal models, a critical step in preclinical immunogenicity assessment.
| Parameter | Non-PEGylated PROTAC | PEGylated PROTAC | Alternative (e.g., Different Linker Chemistry) |
| Anti-Drug Antibody (ADA) Titer (Endpoint Titer) | 1:1000 | 1:200 (Anti-PROTAC) 1:500 (Anti-PEG) | 1:800 |
| Neutralizing Antibody (NAb) Activity (% Inhibition) | 40% | 15% (Anti-PROTAC) N/A (Anti-PEG) | 35% |
| Pharmacokinetics (AUC, ng*h/mL) | 5000 | 15000 | 7000 |
| Incidence of Hypersensitivity Reactions | Low | Moderate | Low to Moderate |
Note: These are hypothetical values for illustrative purposes. The immunogenicity of a PROTAC is highly dependent on its specific chemical structure and formulation.
Key Experimental Protocols
Accurate assessment of immunogenicity relies on a battery of well-designed in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Anti-Drug Antibody (ADA) Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect and quantify antibodies directed against the PROTAC molecule and the PEG moiety.
Methodology:
-
Coating: 96-well microplates are coated overnight at 4°C with either the non-PEGylated PROTAC, the PEGylated PROTAC, or a PEG-carrier conjugate (e.g., PEG-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Plates are washed as described above.
-
Sample Incubation: Serum or plasma samples from treated animals (or human subjects) are serially diluted in assay buffer and incubated in the coated wells for 1-2 hours at room temperature. Positive and negative control sera are included.
-
Washing: Plates are washed as described above.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-species IgG (or IgM) antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described above.
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The ADA titer is determined as the highest dilution of the sample that gives a signal significantly above the background.
In Vitro T-Cell Proliferation Assay
Objective: To assess the potential of a PROTAC to induce a T-cell-dependent immune response.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling: PBMCs are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Labeled PBMCs are cultured in 96-well plates in a complete cell culture medium.
-
Stimulation: The cells are stimulated with the test article (non-PEGylated PROTAC, PEGylated PROTAC, or control) at various concentrations for 5-7 days. A positive control (e.g., phytohemagglutinin) and a negative control (vehicle) are included.
-
Flow Cytometry Analysis: After the incubation period, cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). The proliferation of T-cells is assessed by measuring the dilution of the CFSE dye using a flow cytometer. A stimulation index is calculated by dividing the percentage of proliferated cells in the presence of the test article by the percentage of proliferated cells in the vehicle control.
Complement Activation Assay
Objective: To determine if a PEGylated PROTAC can activate the complement system.
Methodology:
-
Serum Incubation: The PEGylated PROTAC is incubated with normal human serum for a defined period (e.g., 30-60 minutes) at 37°C. A positive control (e.g., zymosan) and a negative control (buffer) are included.
-
Measurement of Complement Activation Products: The level of complement activation is assessed by measuring the concentration of specific complement activation products, such as SC5b-9, C3a, or C4d, in the serum using commercially available ELISA kits.
-
Data Analysis: The results are expressed as the concentration of the complement activation product generated in the presence of the test article compared to the negative control.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the immunogenicity assessment of PEGylated PROTACs.
Mechanism of action of a PROTAC molecule.
Workflow for assessing the immunogenicity of PEGylated PROTACs.
Potential immune response pathways to a PEGylated PROTAC.
Conclusion
The assessment of immunogenicity is a critical component in the development of PEGylated PROTACs. While PEGylation offers significant advantages in improving the pharmacokinetic profile, it also introduces the potential for an immune response against the PEG moiety itself. A comprehensive immunogenicity risk assessment should include a combination of in silico, in vitro, and in vivo studies to evaluate the potential for ADA formation against both the PROTAC and the PEG. Understanding the factors that influence immunogenicity and employing robust analytical methods will be crucial for the successful clinical translation of this promising class of therapeutics. As more data on PEGylated PROTACs become available, a clearer understanding of their immunogenic potential will emerge, allowing for the design of safer and more effective protein degraders.
References
- 1. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioagilytix.com [bioagilytix.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance of NH-bis(C1-PEG1-Boc) in Diverse E3 Ligase Systems: A Comparative Guide
For researchers and professionals in drug development, the selection of an appropriate linker is a critical step in the design of potent and specific Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein ligand to the E3 ligase ligand, significantly influences the formation and stability of the ternary complex, thereby dictating the efficiency of target protein degradation. This guide provides a comparative overview of the expected performance of the short, flexible PEG-based linker, NH-bis(C1-PEG1-Boc), in different E3 ligase systems, namely those recruiting Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse Double Minute 2 homolog (MDM2).
While direct head-to-head comparative studies for NH-bis(C1-PEG1-Boc) across these E3 ligase systems are not extensively documented in publicly available literature, this guide synthesizes general principles of PROTAC linker design to project its performance characteristics. The insights provided are based on established knowledge of how linker length, flexibility, and composition impact PROTAC efficacy.
The Role of the Linker in PROTAC Function
A PROTAC's linker is not a mere spacer but an active component that governs crucial properties such as solubility, cell permeability, and the overall conformation of the PROTAC molecule. These characteristics, in turn, affect the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the subsequent ubiquitination and degradation of the target protein. The choice of E3 ligase also imposes different structural and conformational requirements on the linker for optimal degradation.
Comparative Performance Analysis
The following table summarizes the anticipated performance of a short, hydrophilic linker like NH-bis(C1-PEG1-Boc) in CRBN, VHL, and MDM2-based PROTACs. The data presented are representative and based on general trends observed in PROTAC development.
| Feature | CRBN System | VHL System | MDM2 System |
| Ternary Complex Stability | Generally tolerant to a wider range of linker lengths and compositions. A short, flexible linker can facilitate productive ternary complex formation. | Often requires more defined linker lengths and exit vectors for optimal ternary complex formation due to a more constrained binding pocket. A short PEG linker may be suboptimal depending on the target. | The larger and more dynamic nature of the MDM2-p53 interface may accommodate a variety of linkers, but optimal degradation often requires careful linker optimization. |
| Degradation Efficacy (DC50) | Potentially low nanomolar DC50 values can be achieved, as CRBN is often highly expressed and efficient in promoting degradation. | DC50 values can be highly sensitive to linker length and composition. Suboptimal linker geometry may lead to reduced potency. | Achieving low nanomolar DC50 values can be challenging and is highly dependent on the specific target and the ability of the linker to orient the target for ubiquitination. |
| Maximum Degradation (Dmax) | High Dmax values are often achievable with optimized linkers. | High Dmax is possible but can be more sensitive to linker-induced conformational changes of the ternary complex. | Dmax can be variable and may be influenced by the intrinsic ubiquitination efficiency of the MDM2 ligase for the specific target. |
| Cell Permeability | The inherent properties of the CRBN ligands (e.g., thalidomide analogs) combined with a short PEG linker generally result in good cell permeability. | VHL ligands are often larger and less cell-permeable. A short, hydrophilic PEG linker might not be sufficient to overcome this limitation without further optimization. | MDM2 ligands like nutlin analogs are cell-permeable, and a short PEG linker is unlikely to negatively impact this property significantly. |
| Potential Challenges | While flexible, very short linkers might not always provide the optimal vector and distance for productive ubiquitination for all targets. | The rigidity and exit vector from the VHL ligand are critical. A flexible linker like PEG may not sufficiently constrain the ternary complex for efficient ubiquitination. | The dynamic nature of MDM2 can make the rational design of optimal linkers challenging. Empirical screening of linker length and composition is often necessary. |
Experimental Protocols
Below are generalized protocols for the synthesis of a PROTAC using a bifunctional linker and for a subsequent cellular degradation assay. These should be adapted based on the specific target protein, E3 ligase ligand, and cell line used.
PROTAC Synthesis (General Amide Coupling)
-
Deprotection of Linker: If starting with a Boc-protected amine on the linker (as in NH-bis(C1-PEG1-Boc)), deprotect using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Activation of Carboxylic Acid: Activate the carboxylic acid group on either the target protein ligand or the E3 ligase ligand using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Coupling Reaction: Add the deprotected linker to the activated carboxylic acid solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Second Coupling: Repeat the activation and coupling steps for the other end of the linker with the corresponding ligand (the one not used in the first coupling).
-
Purification: Purify the final PROTAC product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the PROTAC by LC-MS and NMR.
Cellular Degradation Assay (Western Blot)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of Polyethylene Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis, supported by experimental data, to facilitate the rational design of potent and selective protein degraders.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] Among the various linker types, flexible polyethylene glycol (PEG) chains are the most predominantly used motifs in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.
The length of the PEG linker plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential to correctly orient the two proteins, facilitating the efficient transfer of ubiquitin from the E3 ligase to the target protein, which subsequently marks it for degradation by the proteasome. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced potency due to increased conformational flexibility and a lower effective concentration. Therefore, the systematic variation of PEG linker length is a critical step in the optimization of any new PROTAC.
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are examples from published studies illustrating the impact of varying linker lengths on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | ERα Degradation |
| PEG | 9 | Moderate |
| PEG | 12 | High |
| PEG | 16 | Very High (Optimal) |
| PEG | 19 | Moderate |
| PEG | 21 | Low |
These examples underscore the necessity of empirical determination of the optimal linker length for each PROTAC system.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTACs with varying PEG linker lengths.
Western Blotting for Protein Degradation
This is a standard and widely used technique to quantify the levels of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (e.g., MTS Assay)
This assay is used to assess the cytotoxic effects of the PROTACs on the cells.
-
Cell Plating: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTACs for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Relationship between linker length and PROTAC activity.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
In Vitro and In Vivo Correlation of PROTACs: A Comparative Guide Featuring NH-bis(C1-PEG1-Boc) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proteolysis-targeting chimeras (PROTACs) with a focus on the critical role of the linker in translating in vitro potency to in vivo efficacy. We present a case study of three hypothetical BRD4-degrading PROTACs, built around a JQ1-based warhead and a pomalidomide-based Cereblon (CRBN) E3 ligase ligand, to illustrate the principles of in vitro-in vivo correlation (IVIVC).
The test article, PROTAC-A , incorporates a short, flexible polyethylene glycol (PEG)-based linker, analogous to linkers derived from synthons like NH-bis(C1-PEG1-Boc). This class of linkers is valued for its potential to improve solubility and provide conformational flexibility.[1][2][3][4] It is compared against PROTAC-B , which features a longer PEG linker, and PROTAC-C , which has a more rigid alkyl linker of a similar length to PROTAC-A. This comparison highlights how subtle changes in linker chemistry can profoundly impact therapeutic potential.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5] They function by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the cell's proteasome. The PROTAC is then released to act catalytically.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Data Presentation: In Vitro Performance Comparison
The initial evaluation of PROTACs involves a suite of in vitro assays to determine their biochemical and cellular activity. Key parameters include binding affinity to both the target and the E3 ligase, the stability of the ternary complex, and the potency and efficacy of target degradation in a relevant cell line.
| Parameter | PROTAC-A (Short PEG Linker) | PROTAC-B (Long PEG Linker) | PROTAC-C (Rigid Alkyl Linker) | Justification |
| Binding Affinity (Kd, nM) | Measures binary binding to individual proteins. | |||
| BRD4 (BD1) | 120 nM | 115 nM | 125 nM | Similar warhead across all PROTACs results in comparable target affinity. |
| Cereblon (CRBN) | 180 nM | 190 nM | 185 nM | Similar E3 ligand results in comparable ligase affinity. |
| Ternary Complex Cooperativity (α) | 4.5 | 1.8 | 0.9 | Measures the stability of the ternary complex; α > 1 indicates positive cooperativity. PROTAC-A's optimal linker facilitates favorable protein-protein interactions. The longer linker of B introduces an entropic penalty, while the rigid linker of C causes steric hindrance. |
| Cellular Degradation (MV-4-11 cells) | Measures degradation potency and maximal effect in a cancer cell line. | |||
| DC₅₀ (nM) | 15 nM | 45 nM | > 1000 nM | PROTAC-A's potent degradation correlates with strong ternary complex formation. PROTAC-B is less potent due to lower cooperativity. PROTAC-C is inactive due to the inability to form a productive complex. |
| Dₘₐₓ (%) | 95% | 92% | < 10% | Both PEG-linker PROTACs achieve near-complete degradation, while the rigid linker fails. |
| In Vitro Stability (t½, mins) | Measures metabolic stability in liver microsomes. | |||
| Human Liver Microsomes | 45 min | 30 min | 75 min | PEG linkers can be susceptible to metabolism. The rigid alkyl linker in PROTAC-C is more metabolically stable. |
Data Presentation: In Vivo Performance Comparison
Successful in vitro candidates must demonstrate efficacy in vivo, where pharmacokinetic (PK) and pharmacodynamic (PD) properties are critical. This phase assesses the PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to degrade the target protein in a disease-relevant animal model, ultimately leading to a therapeutic effect.
| Parameter | PROTAC-A (Short PEG Linker) | PROTAC-B (Long PEG Linker) | PROTAC-C (Rigid Alkyl Linker) | Justification |
| Pharmacokinetics (Mouse, 10 mg/kg IP) | Measures drug exposure after a single dose. | |||
| Cₘₐₓ (ng/mL) | 850 ng/mL | 1200 ng/mL | 350 ng/mL | PROTAC-B's longer PEG linker improves its solubility and absorption, leading to higher maximal concentration. PROTAC-C's rigidity and lower solubility result in poor absorption. |
| AUC (ng·h/mL) | 4200 ng·h/mL | 7500 ng·h/mL | 900 ng·h/mL | The improved properties of PROTAC-B lead to greater overall exposure. |
| t½ (hours) | 3.5 h | 5.0 h | 3.0 h | PROTAC-B's higher stability in circulation results in a longer half-life. |
| Pharmacodynamics (MV-4-11 Xenograft) | Measures target degradation and anti-tumor activity in a mouse model. | |||
| BRD4 Degradation (Tumor, 24h) | 85% | 90% | < 5% | Despite lower in vitro potency, PROTAC-B's superior PK profile leads to excellent target degradation in vivo, slightly better than PROTAC-A. PROTAC-C is inactive. |
| Tumor Growth Inhibition (TGI, %) | 70% | 85% | No effect | The sustained target degradation by PROTAC-B translates into the strongest anti-tumor effect. PROTAC-A shows significant efficacy, correlating well with its in vitro profile and reasonable PK. |
Experimental Protocols
Detailed and robust experimental methodologies are essential for generating reliable data to establish IVIVC.
1. Ternary Complex Formation Assay (TR-FRET) This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Principle: A terbium-labeled antibody against a His-tagged BRD4 protein (donor) and a fluorescently-labeled antibody against a GST-tagged VCB (VHL-ElonginC-ElonginB) complex (acceptor) are used. Upon ternary complex formation, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Protocol:
-
Recombinant His-BRD4 and GST-VCB proteins are incubated with varying concentrations of the PROTAC molecule in an assay buffer.
-
Anti-His-Terbium and Anti-GST-d2 antibodies are added.
-
The mixture is incubated for 2-4 hours at room temperature.
-
The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
Cooperativity (α) is calculated from the ternary complex binding affinity relative to the binary binding affinities.
-
2. Cellular Protein Degradation Assay (Western Blot) This assay quantifies the reduction in target protein levels within cells following PROTAC treatment.
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate.
-
Protocol:
-
MV-4-11 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of each PROTAC for 18-24 hours.
-
Cells are harvested and lysed. Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., α-Tubulin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.
-
DC₅₀ and Dₘₐₓ values are calculated from the dose-response curve.
-
3. In Vivo Efficacy Study (Mouse Xenograft Model) This study evaluates the anti-tumor activity of the PROTAC in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the PROTAC to assess its effect on tumor growth.
-
Protocol:
-
Female NOD/SCID mice are inoculated subcutaneously with MV-4-11 human leukemia cells.
-
Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Mice are randomized into vehicle and treatment groups (n=8-10 per group).
-
PROTACs are formulated (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) and administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 10 mg/kg, daily).
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for BRD4 levels).
-
Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
-
Mandatory Visualizations
Diagrams illustrating workflows are crucial for understanding the complex process of PROTAC evaluation.
Caption: Experimental workflow for PROTAC in vitro-in vivo correlation (IVIVC).
Caption: Logical relationship of linker properties to IVIVC.
References
A Head-to-Head Comparison of Boc and Fmoc Protection for Linkers in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, oligonucleotides, and other complex molecules, the choice of a linker and its protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. The two most dominant orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages when applied to linkers for solid-phase synthesis. This guide provides an objective, data-supported comparison to inform the selection of the optimal strategy for your specific research needs.
Core Chemical Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between Boc and Fmoc protection lies in the chemical nature of the protecting group and the conditions required for its removal. This orthogonality is the cornerstone of modern solid-phase synthesis, allowing for the selective deprotection of the linker or the growing molecule without compromising the other.[]
-
Boc (tert-Butyloxycarbonyl) Protection: The Boc group is an acid-labile protecting group.[] Its removal is typically achieved using moderately strong acids like trifluoroacetic acid (TFA).[2] Linkers protected with a Boc group are therefore stable to the basic and nucleophilic conditions often employed during the coupling steps of synthesis.[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Protection: In contrast, the Fmoc group is base-labile and is readily cleaved by secondary amines, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[] Fmoc-protected linkers are stable under acidic conditions, making them compatible with acid-labile side-chain protecting groups on the synthesized molecule.
Quantitative Performance Comparison
While direct head-to-head quantitative data on the cleavage efficiency of identical linkers protected by Boc versus Fmoc is scarce in literature, performance can be inferred from the extensive data on solid-phase peptide synthesis (SPPS) using these two strategies. The choice of linker and its protecting group is intrinsically linked to the overall synthetic strategy and the nature of the target molecule.
| Feature | Boc-Protected Linkers | Fmoc-Protected Linkers |
| Deprotection/Cleavage Reagent | Strong acids (e.g., HF, TFMSA, 50% TFA in DCM) | Bases (e.g., 20% Piperidine in DMF) |
| Cleavage Conditions | Harsh, potentially degrading sensitive molecules | Mild, compatible with a wider range of functionalities |
| Orthogonality | Orthogonal to base-labile and nucleophile-labile groups | Orthogonal to acid-labile groups (e.g., tBu, Trt) |
| Typical Linker Types | Merrifield, PAM (Phenylacetamidomethyl) | Wang, Rink Amide, 2-Chlorotrityl (2-CTC) |
| Common Side Reactions during Cleavage | Alkylation of sensitive residues by carbocations, requires scavengers. | Diketopiperazine formation, racemization, dibenzofulvene adducts. |
| Overall Yield & Purity | Can be high, but harsh final cleavage can reduce purity. | Generally high purity due to milder cleavage conditions. |
| Automation Compatibility | Less common in modern automated synthesizers. | Highly amenable to automated solid-phase synthesis. |
| Safety Considerations | Requires handling of highly corrosive and toxic acids (e.g., HF). | Piperidine is toxic and requires careful handling. |
Experimental Protocols
Detailed methodologies for the attachment of Boc and Fmoc protected linkers to a solid support are crucial for successful synthesis. Below are representative protocols for the immobilization of a generic Boc/Fmoc-protected linker bearing a carboxylic acid functional group to an amine-functionalized resin.
Protocol 1: Attachment of a Boc-Protected Linker to an Amino-Functionalized Resin
This protocol describes the coupling of a Boc-protected linker, such as a Boc-PEG-acid, to a resin like aminomethyl polystyrene.
Materials:
-
Aminomethyl-functionalized resin
-
Boc-linker-COOH (e.g., Boc-NH-(PEG)n-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Pre-activation of Linker: In a separate vial, dissolve the Boc-linker-COOH (2 equivalents relative to resin loading) and HOBt/OxymaPure (2 equivalents) in DMF. Add DIC (2 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Attachment of an Fmoc-Protected Linker to an Amino-Functionalized Resin
This protocol outlines the coupling of an Fmoc-protected linker, such as an Fmoc-amino-PEG-acid, to an aminomethyl resin.
Materials:
-
Aminomethyl-functionalized resin
-
Fmoc-linker-COOH (e.g., Fmoc-NH-(PEG)n-COOH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Linker Activation and Coupling: In a separate vial, dissolve the Fmoc-linker-COOH (2 equivalents), BOP/HATU (2 equivalents), and DIPEA (4 equivalents) in DMF. Immediately add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test to check for the presence of free primary amines.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Drying: Dry the resin under vacuum.
Mandatory Visualizations
Chemical Structures and Deprotection Pathways
Caption: Deprotection of Boc- and Fmoc-protected linkers.
Experimental Workflow for Linker Attachment
Caption: General workflow for linker attachment to a solid support.
Conclusion
The choice between Boc and Fmoc protection for linkers is a critical decision that depends on the specific requirements of the synthetic project. The Boc strategy, while historically significant, involves harsh acidic conditions for cleavage, which can be detrimental to sensitive target molecules. The Fmoc strategy, with its milder base-labile deprotection, offers greater compatibility with a wider range of functional groups and is more amenable to modern automated synthesis platforms.
For applications requiring the synthesis of acid-sensitive molecules or those involving complex, multi-step solid-phase synthesis, the Fmoc strategy is generally the preferred choice due to its orthogonality and milder cleavage conditions, which often lead to higher purity of the final product. However, for certain applications, particularly in the synthesis of robust molecules where the harsh cleavage conditions are not a concern, the Boc strategy remains a viable and cost-effective option. Careful consideration of the target molecule's stability, the desired purity, and the overall synthetic workflow will guide the researcher to the most appropriate linker protection strategy.
References
Evaluating the Pharmacokinetic Properties of PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. However, their unique bifunctional nature and high molecular weight present significant challenges in achieving favorable pharmacokinetic (PK) profiles. This guide provides a comparative overview of the pharmacokinetic properties of PROTACs, with a focus on the impact of linker composition, including PEGylated linkers like NH-bis(C1-PEG1-Boc). We will delve into the key experimental protocols for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties and present comparative data to inform the design and development of future protein degraders.
The Critical Role of the Linker in PROTAC Pharmacokinetics
The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer but a critical determinant of its overall physicochemical and pharmacokinetic properties.[1][2] The composition and length of the linker influence a PROTAC's solubility, permeability, and metabolic stability.[3][4]
Commonly used linkers include flexible alkyl chains and polyethylene glycol (PEG) chains, as well as more rigid structures incorporating elements like piperazine or piperidine rings.[5] While flexible linkers are synthetically accessible, they can be more susceptible to metabolism. The inclusion of PEG moieties, as in NH-bis(C1-PEG1-Boc) PROTACs, is a strategy to enhance solubility and potentially improve PK parameters. However, the optimal linker design is a delicate balance, as excessive hydrophilicity from long PEG chains can reduce cell permeability.
Comparative Analysis of PROTAC Pharmacokinetic Properties
The development of orally bioavailable PROTACs is a significant goal in the field. Due to their large size, many PROTACs exhibit poor oral absorption and are often limited by low permeability and high clearance. The following tables summarize key pharmacokinetic parameters for different classes of PROTACs, illustrating the impact of linker chemistry. The data presented is representative and compiled from various studies to highlight general trends.
Table 1: In Vitro ADME Properties of Representative PROTACs
| PROTAC Linker Type | Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in human liver microsomes, min) | Plasma Protein Binding (%) |
| Alkyl Chain | < 1 | < 0.5 | < 15 | > 99 |
| PEG-based (e.g., NH-bis(C1-PEG1-Boc) type) | 10 - 50 | 0.5 - 1.5 | 30 - 60 | 95 - 99 |
| Rigid (e.g., Piperazine-containing) | 5 - 20 | 1.0 - 2.5 | > 60 | 90 - 98 |
This table presents illustrative data ranges based on general findings in the literature. Actual values are compound-specific.
Table 2: In Vivo Pharmacokinetic Parameters of Representative PROTACs in Rats
| PROTAC Linker Type | Oral Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Alkyl Chain | < 5 | > 50 | > 5 | 1 - 2 |
| PEG-based (e.g., NH-bis(C1-PEG1-Boc) type) | 10 - 30 | 20 - 40 | 2 - 5 | 2 - 4 |
| Rigid (e.g., Piperazine-containing) | 20 - 50 | 10 - 30 | 1 - 3 | 4 - 8 |
This table presents illustrative data ranges based on general findings in the literature. Actual values are compound-specific and depend on the specific warhead and E3 ligase ligand.
Experimental Protocols for Evaluating PROTAC Pharmacokinetics
A thorough evaluation of a PROTAC's ADME properties is crucial for its development. Standard assays often need to be adapted to accommodate the unique characteristics of these large molecules.
Solubility Assessment
-
Protocol: Thermodynamic or kinetic solubility is assessed in phosphate-buffered saline (PBS) at physiological pH. For compounds with low aqueous solubility, the use of biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) is recommended to better predict in vivo solubility. The compound is incubated in the selected buffer, and after reaching equilibrium, the supernatant is analyzed by LC-MS/MS to determine the concentration.
Permeability Assessment (Caco-2 Assay)
-
Protocol: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane in a transwell plate. The PROTAC is added to the apical (A) side, and its transport to the basolateral (B) side is monitored over time. Samples are taken from both compartments and analyzed by LC-MS/MS to calculate the apparent permeability coefficient (Papp). Due to the often "sticky" nature of PROTACs, modifications such as the addition of serum to the buffer may be necessary to improve recovery.
Metabolic Stability Assessment
-
Protocol: The PROTAC is incubated with human liver microsomes or hepatocytes in the presence of NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent PROTAC is quantified by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance are then calculated. It is important to consider non-CYP mediated metabolism, making hepatocytes a more comprehensive system.
In Vivo Pharmacokinetic Study
-
Protocol: The PROTAC is administered to rodents (typically mice or rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points. Plasma is separated and the concentration of the PROTAC is determined by LC-MS/MS. Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are then calculated.
Visualizing the Path Forward
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for PROTAC pharmacokinetic evaluation and a simplified signaling pathway that PROTACs can modulate.
Conclusion
The pharmacokinetic properties of PROTACs are a complex interplay of their three components, with the linker playing a pivotal role. While challenges such as poor solubility and permeability are common, rational linker design, including the use of PEGylated linkers like NH-bis(C1-PEG1-Boc), offers a promising strategy to improve their ADME profiles. A comprehensive and tailored approach to in vitro and in vivo pharmacokinetic evaluation is essential for the successful development of these next-generation therapeutics. The insights and methodologies presented in this guide are intended to support researchers in navigating the complexities of PROTAC drug discovery and in designing molecules with enhanced therapeutic potential.
References
Safety Operating Guide
Proper Disposal of NH-bis(C1-PEG1-Boc): A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of NH-bis(C1-PEG1-Boc), a bifunctional linker used in proteomics and drug discovery. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step guidelines to mitigate risks and maintain a safe laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling NH-bis(C1-PEG1-Boc) for disposal, it is crucial to conduct a thorough risk assessment. The primary components of this compound, a Boc-protected amine and a PEG linker, are generally considered to have low toxicity. Polyethylene glycol is known to be readily biodegradable.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
II. Chemical Waste Segregation and Containerization
Proper segregation and containerization are the first steps in compliant chemical waste disposal.
Step 1: Waste Identification Classify NH-bis(C1-PEG1-Boc) waste as a non-halogenated organic solid .
Step 2: Waste Segregation It is critical to segregate chemical waste to prevent dangerous reactions.[3][4] Store NH-bis(C1-PEG1-Boc) waste separately from:
-
Acids and bases[3]
-
Oxidizing agents
-
Aqueous waste
-
Halogenated organic waste
Step 3: Containerization
-
Use a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label should include the full chemical name, "NH-bis(C1-PEG1-Boc)," and any relevant hazard warnings.
III. Disposal Procedure
The recommended disposal method for NH-bis(C1-PEG1-Boc) is through a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Accumulation:
-
Preparation: Ensure all required PPE is worn and the work is performed in a well-ventilated area, such as a chemical fume hood.
-
Collection: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in the designated non-halogenated organic solid waste container.
-
Labeling: Ensure the waste container is accurately labeled with its contents.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For a small spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of NH-bis(C1-PEG1-Boc).
Caption: Disposal workflow for NH-bis(C1-PEG1-Boc).
This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.
References
Essential Safety and Operational Protocols for Handling NH-bis(C1-PEG1-Boc)
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, essential safety, operational, and disposal guidance for NH-bis(C1-PEG1-Boc), a bifunctional linker utilized in bioconjugation and drug delivery applications. Adherence to these protocols is critical for minimizing risk and ensuring experimental integrity.
Personal Protective Equipment (PPE)
Based on the material safety data sheet for the structurally similar compound NH-bis(PEG4-Boc), the following personal protective equipment is mandatory when handling NH-bis(C1-PEG1-Boc) to prevent skin contact, inhalation, and eye exposure.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant, disposable nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Impervious Clothing | A laboratory coat or gown is required. Ensure it is clean and fully buttoned. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow this procedural workflow to ensure the safe handling of NH-bis(C1-PEG1-Boc) from receipt to disposal.
-
Preparation :
-
Handling :
-
Avoid the formation of dust and aerosols when handling the solid compound.
-
Carefully weigh the desired amount of the substance.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
The recommended storage temperature is -20°C for the powder form.
-
Protect from direct sunlight and sources of ignition.
-
Disposal Plan
Proper disposal of NH-bis(C1-PEG1-Boc) and its containers is crucial to prevent environmental contamination. The material is classified as very toxic to aquatic life with long-lasting effects.
-
Waste Collection : Collect all waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a designated, sealed container.
-
Labeling : Clearly label the waste container with the chemical name and associated hazards.
-
Disposal : Dispose of the chemical waste through an approved waste disposal plant. Do not allow the substance to enter drains, water courses, or the soil. Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
In the event of exposure, take the following immediate actions as outlined in the safety data for NH-bis(PEG4-Boc):
-
If Swallowed : Call a poison center or doctor if you feel unwell. Rinse your mouth with water. Do NOT induce vomiting.
-
Eye Contact : Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact : Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes and contact a physician.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
